molecular formula C12H18N2S B381278 1-Tert-butyl-3-(3-methylphenyl)thiourea CAS No. 185500-49-6

1-Tert-butyl-3-(3-methylphenyl)thiourea

Cat. No.: B381278
CAS No.: 185500-49-6
M. Wt: 222.35g/mol
InChI Key: HPFIURSGTADZBZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(3-methylphenyl)thiourea is a chemical compound with the molecular formula C13H20N2S and a molecular weight of 236.38 g/mol . It belongs to the class of organic compounds known as thioureas. While specific research applications for this exact compound are not fully detailed in public sources, structurally similar tert-butyl-substituted thiourea compounds are recognized in scientific research. For instance, certain 1-tert-butyl-3-arylthiourea derivatives are used as intermediates in organic synthesis and in the development of agrochemicals . One prominent example is the insecticide Diafenthiuron, which is a 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea, demonstrating the relevance of this chemical class in pest control research . Its mechanism of action in that context involves transformation into a carbodiimide metabolite that inhibits mitochondrial ATPase, disrupting energy production . Researchers may investigate this compound for its potential biological activity, its role as a synthetic intermediate, or its physicochemical properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-(3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-9-6-5-7-10(8-9)13-11(15)14-12(2,3)4/h5-8H,1-4H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFIURSGTADZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Tert-butyl-3-(3-methylphenyl)thiourea CAS 185500-49-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Tert-butyl-3-(3-methylphenyl)thiourea (CAS 185500-49-6): Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-3-(3-methylphenyl)thiourea (CAS 185500-49-6), a disubstituted thiourea derivative. While specific research on this particular molecule is limited in publicly available literature, this document synthesizes information based on its structural class to offer valuable insights for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, detail established synthetic routes with mechanistic explanations, and discuss a wide range of potential applications in agrochemical and pharmaceutical research, drawing parallels with structurally similar compounds. The guide concludes with essential safety and handling information derived from data on related thiourea compounds.

Molecular Profile and Physicochemical Properties

1-Tert-butyl-3-(3-methylphenyl)thiourea belongs to the N,N'-disubstituted thiourea class of organic compounds, characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms.[1][2] The nitrogen atoms are, in turn, substituted with a tert-butyl group and a 3-methylphenyl (m-tolyl) group. These substitutions significantly influence the molecule's steric and electronic properties, which dictate its reactivity, solubility, and biological activity.

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 1-tert-butyl-3-(3-methylphenyl)thiourea [1]
CAS Number 185500-49-6 [1]
Molecular Formula C₁₂H₁₈N₂S Calculated
Molecular Weight 222.35 g/mol [1]
Appearance White to off-white crystalline solid (Expected) [3]

| Melting Point | Data not available. Related compounds like N-(tert-Butyl)thiourea melt in the range of 172 - 176 °C. |[3] |

Spectral Characteristics
  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic vibrational modes. Key signals would include N-H stretching vibrations, typically observed between 3100-3400 cm⁻¹, which may be broadened due to hydrogen bonding.[1] Aromatic and aliphatic C-H stretching vibrations would also be present.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : Would feature distinct signals for the aromatic protons of the methylphenyl ring, a singlet for the methyl group protons, a singlet for the nine equivalent protons of the tert-butyl group, and broad signals for the two N-H protons.

    • ¹³C-NMR : Would show signals for the thiocarbonyl carbon (C=S), aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, and the methyl carbon of the tolyl group.

Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[1][4] This approach is favored for its high atom economy and generally straightforward procedure.[1] For 1-tert-butyl-3-(3-methylphenyl)thiourea, this can be accomplished via two equivalent pathways.

  • Route A: The reaction of 3-methylphenyl isothiocyanate with tert-butylamine.[1]

  • Route B: The reaction of tert-butyl isothiocyanate with 3-methylaniline (m-toluidine).[1]

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbon atom of the isothiocyanate's -N=C=S group.[1][5]

Synthesis_Pathways cluster_A Route A cluster_B Route B 3-MePhNCS 3-Methylphenyl isothiocyanate Product 1-Tert-butyl-3-(3-methylphenyl)thiourea 3-MePhNCS->Product + tBuNH2 tert-Butylamine tBuNH2->Product tBuNCS tert-Butyl isothiocyanate tBuNCS->Product + 3-MePhNH2 3-Methylaniline 3-MePhNH2->Product

Diagram 1: Equivalent synthetic routes to the target compound.
Exemplary Synthetic Protocol

This protocol provides a generalized, self-validating methodology for the synthesis of 1-tert-butyl-3-(3-methylphenyl)thiourea.

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-methylaniline (m-toluidine) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF).

    • Rationale: Aprotic solvents are used to prevent side reactions with the highly reactive isothiocyanate intermediate.

  • Reaction Initiation: To the stirred solution, add 1.0 equivalent of tert-butyl isothiocyanate dropwise at room temperature.

    • Rationale: A controlled, dropwise addition helps to manage any potential exotherm from the nucleophilic addition reaction.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.

    • Rationale: TLC provides a simple and effective way to validate the completion of the reaction, ensuring high conversion before proceeding to workup.

  • Product Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure (rotary evaporation). The resulting crude solid is then poured into acidified cold water.

    • Rationale: This step precipitates the product while helping to remove any unreacted basic starting materials or water-soluble byproducts.

  • Purification and Validation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) is performed to yield the pure product.[6]

    • Rationale: Recrystallization is a robust method for purifying crystalline solids. The purity of the final compound should be validated by measuring its melting point and acquiring spectroscopic data (NMR, IR) to confirm the structure.

Potential Applications and Fields of Investigation

While specific applications for CAS 185500-49-6 are not extensively documented, the thiourea scaffold is a "privileged structure" in medicinal and agricultural chemistry, suggesting significant research potential.[4][5][7]

Agrochemical Research

Many thiourea derivatives are potent agrochemicals.[4] A prominent example is the insecticide Diafenthiuron, a 1-tert-butyl-3-arylthiourea derivative.[1] Its mechanism of action involves metabolic transformation into a reactive carbodiimide, which subsequently inhibits mitochondrial ATPase, disrupting cellular energy production in pests.[1] Given its structural similarity, 1-tert-butyl-3-(3-methylphenyl)thiourea is a logical candidate for investigation as a potential insecticide, fungicide, or herbicide.[7][8]

MOA A Thiourea Derivative (e.g., Diafenthiuron) B Carbodiimide Metabolite A->B Metabolic Oxidation C Mitochondrial ATPase B->C Inhibition D ATP Synthesis Disruption C->D

Diagram 2: General mechanism of action for thiourea-based insecticides.
Pharmaceutical and Drug Development

The thiourea moiety is present in a vast number of biologically active compounds. Its ability to form hydrogen bonds and coordinate with metal ions makes it a versatile pharmacophore.[5][9] Research into this class of compounds is a mesmerizing area for many scientists.[7]

Table 2: Reported Biological Activities of the Thiourea Scaffold

Activity Description References
Anticancer Thiourea derivatives have shown cytotoxic activity against various cancer cell lines, including breast and lung cancer.[10] They are considered among the most active anticancer drug scaffolds. [4][5][7][10]
Antimicrobial Compounds exhibit significant antibacterial and antifungal properties, with some showing efficacy against methicillin-resistant S. aureus (MRSA). [7][11]
Antiviral Certain thiourea derivatives have emerged as promising agents against HIV. [7]
Antioxidant The thiourea structure can contribute to radical scavenging activity, a property valuable in combating oxidative stress-related diseases. [5][12]
Enzyme Inhibition Derivatives have been shown to inhibit various enzymes, including urease, cholinesterase, and tyrosinase, suggesting therapeutic potential. [5][7][12]

| Anti-inflammatory | The scaffold has been incorporated into molecules designed to have anti-inflammatory effects. |[8] |

Given this broad spectrum of activity, 1-tert-butyl-3-(3-methylphenyl)thiourea represents an interesting starting point for screening and lead optimization in various drug discovery programs.

Safety, Handling, and Toxicology

No specific safety data sheet (SDS) is available for 1-tert-butyl-3-(3-methylphenyl)thiourea. The information below is based on data for the parent compound, thiourea (CAS 62-56-6), and is intended to provide guidance. Researchers must conduct a full risk assessment before handling.

Disclaimer: This safety information is representative of the chemical class and may not fully encompass the specific hazards of CAS 185500-49-6.

Table 3: GHS Hazard Classification for Thiourea

Hazard Code Statement References
H302 Harmful if swallowed. [13][14]
H351 Suspected of causing cancer. [13][14]
H361/H361d/H361fd Suspected of damaging fertility or the unborn child. [13][14][15]

| H411 | Toxic to aquatic life with long lasting effects. |[13][15] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change contaminated clothing immediately.[13]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

  • Hygiene Measures: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[15]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14]

  • If Inhaled: Move the person to fresh air. If symptoms persist, call a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Store locked up.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Avoid release to the environment.[15]

Conclusion

1-Tert-butyl-3-(3-methylphenyl)thiourea, CAS 185500-49-6, is a readily synthesizable molecule belonging to a class of compounds with proven and diverse utility. While direct studies on this compound are scarce, its structural analogy to successful agrochemicals and a wide array of biologically active pharmaceuticals makes it a compelling target for future research. This guide provides the foundational knowledge—from synthesis to potential applications and safety—to empower researchers to explore the full potential of this and related thiourea derivatives in their scientific endeavors.

References

  • Al-Ostath, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13057-13076. DOI:10.1039/D2RA01781D. Retrieved from [Link]

  • Agili, F. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 536-574. DOI:10.3390/chemistry6030025. Retrieved from [Link]

  • Gaber, M., et al. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. DOI:10.33263/BRIAC152.023. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, February 19). Thiourea - SAFETY DATA SHEET. Retrieved from [Link]

  • Szafrański, K., et al. (n.d.). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Medicinal Chemistry. Retrieved from [Link]

  • Al-Masoudi, N. A. (2018). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 11(01), 22-34.
  • Redox. (2022, March 9). Safety Data Sheet Thiourea. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butyl-N'-[3-(dimethylamino)phenyl]thiourea. PubChem Compound Database. Retrieved from [Link]

  • Çam, D., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. Retrieved from [Link]

  • Yusupov, M. M., et al. (2020). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 164, 04026. DOI:10.1051/e3sconf/202016404026. Retrieved from [Link]

  • Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20.
  • Shahwar, D., et al. (2012). 3-Acetyl-1-(3-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2574. DOI:10.1107/S160053681204245X. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Thiourea (FDB012439). Retrieved from [Link]

Sources

molecular weight and formula of C12H18N2S thiourea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Pharmacological Applications

Core Directive & Scope

This technical guide analyzes the chemical space defined by the molecular formula C12H18N2S .[1][2] While generic thioureas are common, this specific stoichiometry represents a critical "lipophilic window" in medicinal chemistry—balancing the aromaticity required for receptor binding with the alkyl bulk needed for membrane permeability.[2]

We focus on two primary structural archetypes that satisfy this formula:

  • N-Pentyl-N'-phenylthiourea: A model for flexible, hydrophobic interactions.[1]

  • N-(4-tert-Butylphenyl)-N'-methylthiourea: A rigidified scaffold often seen in kinase inhibitor pharmacophores.[1]

Physicochemical Specifications

The following data establishes the baseline identity for any C12H18N2S derivative. These values are non-negotiable for validation purposes (e.g., confirming purity via HRMS).

Table 1: Quantitative Molecular Profile
ParameterValueTechnical Note
Molecular Formula C₁₂H₁₈N₂S Degree of Unsaturation = 5 (Typically 1 Phenyl ring + 1 Thione)
Average Molecular Weight 222.35 g/mol Useful for bulk stoichiometry calculations.[1]
Monoisotopic Mass 222.1191 Da Critical for High-Resolution Mass Spectrometry (HRMS).[1]
Elemental Composition C: 64.82% H: 8.16% N: 12.60% S: 14.42%Deviations >0.4% indicate significant impurity.[1][2]
LogP (Predicted) 3.2 – 3.8 Highly lipophilic; likely requires DMSO for stock solutions.[1][2]
H-Bond Donors 2The N-H protons are excellent H-bond donors for active sites.[1]

Structural Isomerism & Design Logic

The formula C12H18N2S allows for "Scaffold Hopping"—rearranging the carbon atoms to alter biological activity without changing the molecular weight.[1][2]

A. The Flexible Linker (N-Pentyl-N'-phenylthiourea)
  • Structure: A phenyl ring connected to a thiourea core, terminated by a linear 5-carbon chain.[1][2]

  • Utility: Used to probe hydrophobic pockets in enzymes like urease or tyrosinase.[1][2] The pentyl chain provides rotational freedom, allowing the molecule to "snake" into deep cavities.

B. The Rigid Bulwark (N-(4-tert-Butylphenyl)-N'-methylthiourea)
  • Structure: A phenyl ring substituted at the para position with a bulky tert-butyl group, terminated by a small methyl group.[1][2]

  • Utility: Mimics the "dumbbell" shape of many successful drugs.[1][2] The tert-butyl group locks the molecule into hydrophobic sub-pockets (e.g., in TRPV1 receptors or EGFR kinases), drastically increasing potency compared to linear isomers.[2]

Synthesis Protocol: The Isothiocyanate Route

To ensure scientific integrity, we utilize the Isothiocyanate-Amine Addition .[1][2] This pathway is preferred over thiophosgene methods due to higher atom economy, safety, and the avoidance of highly toxic reagents.

Experimental Workflow

Objective: Synthesis of N-(4-tert-butylphenyl)-N'-methylthiourea.

Reagents:

  • 4-tert-Butylaniline (1.0 eq) - The nucleophile.[1]

  • Methyl Isothiocyanate (1.1 eq) - The electrophile.[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-tert-butylaniline in 20 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of methyl isothiocyanate dropwise at room temperature.

    • Why: Isothiocyanates are electrophilic at the central carbon.[1][2] Slow addition prevents oligomerization.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Use TLC (Hexane:Ethyl Acetate 7:3).[1] The starting amine spot (polar, stains with ninhydrin) should disappear.[1][2]

  • Crystallization: Cool the reaction mixture to 0°C. The thiourea product is less soluble than the reagents and will precipitate as white/off-white needles.[1]

  • Purification: Filter the solid and wash with cold ethanol. If necessary, recrystallize from EtOH/Water.[1]

Visualization: Synthesis Pathway

SynthesisPath Reactant1 4-tert-Butylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Methyl Isothiocyanate (Electrophile) Reactant2->Intermediate Product C12H18N2S (Thiourea Derivative) Intermediate->Product Proton Transfer (Tautomerization)

Caption: The nucleophilic addition of the aniline nitrogen to the isothiocyanate carbon, followed by proton transfer to form the stable thione.[2]

Analytical Characterization (Self-Validating Systems)

You cannot proceed to biological testing without confirming the structure. The thiourea moiety presents specific spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)[2][3][4]
  • ¹H NMR (DMSO-d₆):

    • δ 9.0–10.0 ppm (Broad Singlet, 1H): The N-H proton adjacent to the phenyl ring.[1][2] It is deshielded by the aromatic ring and the thione anisotropy.[1]

    • δ 7.5–8.0 ppm (Broad Singlet, 1H): The N-H proton adjacent to the alkyl group.[1][2]

    • δ 1.2–1.3 ppm (Singlet, 9H): The tert-butyl group (if present).[1][2] This is a massive, diagnostic peak.[1][2]

  • ¹³C NMR:

    • δ 180 ppm: The C=S (Thione) carbon.[1] This is the most critical signal. If this appears <160 ppm, you likely have a urea contaminant (C=O).[1]

Mass Spectrometry[1]
  • Pattern: Look for the [M+H]⁺ peak at 223.12 .[1]

  • Isotope: Sulfur-34 has a natural abundance of ~4.2%.[1] You should see an [M+2] peak at roughly 4-5% intensity relative to the parent peak. This confirms the presence of Sulfur.[1][2][3]

Biological Applications & Mechanism of Action

C12H18N2S derivatives are not inert; they are "privileged structures" in drug discovery.[1][2]

A. Urease & Tyrosinase Inhibition

Thioureas coordinate with bimetallic centers in enzymes.[1][2]

  • Mechanism: The Sulfur atom acts as a "soft" donor, binding tightly to Nickel (in Urease) or Copper (in Tyrosinase) active sites.[1][2]

  • Relevance: N-pentyl-N'-phenylthiourea derivatives have shown efficacy in treating H. pylori infections by inhibiting the bacteria's ability to neutralize stomach acid via urease.[1]

B. Anticancer Activity (EGFR/Kinase Modulation)

The tert-butyl substituted variants (e.g., N-(4-tert-butylphenyl)-N'-methylthiourea) mimic the hydrophobic tails of kinase inhibitors like Gefitinib.

  • Mechanism: They occupy the hydrophobic pocket adjacent to the ATP-binding site, preventing phosphorylation.[1][2]

  • Data Support: Studies on similar thiourea scaffolds indicate IC₅₀ values in the low micromolar range (2–10 µM) against MCF-7 (breast cancer) cell lines [1].[1]

Visualization: Pharmacophore Interaction

Pharmacophore Thiourea Thiourea Core (H-Bond Donor) Receptor Target Protein (Enzyme/Receptor) Thiourea->Receptor H-Bonding (Glu/Asp) Sulfur Sulfur Atom (Metal Chelator) Sulfur->Receptor Coordination (Ni/Cu) Hydrophobic t-Butyl/Pentyl Group (Hydrophobic Pocket) Hydrophobic->Receptor Van der Waals

Caption: The tripartite binding mode of C12H18N2S derivatives: H-bonding, Metal Chelation, and Hydrophobic interaction.[2]

References

  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea. Journal of Pharmacy & Pharmacognosy Research. (2023).[1][4] Demonstrates the cytotoxic potential of tert-butyl substituted thioureas against MCF-7 cell lines.[4] Link

  • Thiourea. PubChem Database.[1][2] National Center for Biotechnology Information.[1][2] (2025).[1][2][5][6] Authoritative source for physicochemical constants and toxicity data.[1][2] Link

  • Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. (2022).[1][2] Protocols for isothiocyanate-amine synthesis and antifungal evaluation. Link

  • N-Pentyl-N'-phenylthiourea Product Data. BLD Pharm. (2025).[1] Commercial specifications confirming the C12H18N2S formula and availability.[1] Link

Sources

An In-depth Technical Guide to 1-Tert-butyl-3-(3-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 1-tert-butyl-3-(3-methylphenyl)thiourea, a disubstituted thiourea derivative. While specific research on this exact molecule is not extensively published, its structural motifs—the tert-butyl group, a substituted phenyl ring, and the core thiourea scaffold—place it within a class of compounds of significant interest in medicinal chemistry and agrochemical development. This document synthesizes data from public chemical databases, analogous compound studies, and established chemical principles to provide a foundational understanding of its synthesis, characterization, and potential applications. We will explore its physicochemical properties, detail robust synthetic and analytical protocols, and discuss its inferred biological potential by drawing parallels with structurally related, well-characterized molecules such as the insecticide Diafenthiuron. This whitepaper is intended for researchers and professionals in drug discovery and chemical development, offering both a theoretical framework and practical methodologies for investigating this and similar thiourea derivatives.

Compound Identification and Physicochemical Properties

1-Tert-butyl-3-(3-methylphenyl)thiourea is a small molecule belonging to the N,N'-disubstituted thiourea class. The presence of a bulky, lipophilic tert-butyl group and a substituted aromatic ring are key features that influence its chemical reactivity and potential biological interactions.

Chemical Identifiers

A consolidated list of identifiers for 1-tert-butyl-3-(3-methylphenyl)thiourea is provided below, ensuring accurate compound identification across various databases and literature.

IdentifierValueSource
IUPAC Name 1-tert-butyl-3-(3-methylphenyl)thioureaPubChem
CAS Number 185500-49-6BenchChem[1]
Molecular Formula C₁₂H₁₈N₂SPubChem
InChI Key HPFIURSGTADZBZ-UHFFFAOYSA-NBenchChem[1]
Physicochemical Data

The computed physicochemical properties are crucial for predicting the compound's behavior in biological systems, including solubility, membrane permeability, and metabolic stability.

PropertyValueUnitNotes / Source
Molecular Weight 222.35 g/mol PubChem
XLogP3 3.5Predicted octanol-water partition coefficient, indicating moderate lipophilicity. (PubChem)
Hydrogen Bond Donors 2From the two N-H groups. (PubChem)
Hydrogen Bond Acceptors 1From the sulfur atom (can also be considered a weak acceptor). (PubChem)
Rotatable Bond Count 3(PubChem)
Topological Polar Surface Area (TPSA) 38.1Ų(PubChem)

Synthesis and Mechanistic Insights

The synthesis of N,N'-disubstituted thioureas is a well-established field in organic chemistry. The most direct and atom-economical approach involves the nucleophilic addition of an amine to an isothiocyanate.[1]

Synthetic Strategy

For 1-tert-butyl-3-(3-methylphenyl)thiourea, two primary, equivalent synthetic pathways exist, starting from commercially available precursors:

  • Route A: The reaction of 3-methylphenyl isothiocyanate with tert-butylamine.

  • Route B: The reaction of tert-butyl isothiocyanate with 3-methylaniline (m-toluidine).[1]

Both routes proceed via a nucleophilic attack of the amine's nitrogen lone pair on the electrophilic central carbon of the isothiocyanate group.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general and specific synthetic pathways.

G cluster_route_a Route A cluster_route_b Route B A1 3-Methylphenyl Isothiocyanate A3 Product A1->A3 Nucleophilic Addition A2 Tert-butylamine A2->A3 Product 1-Tert-butyl-3- (3-methylphenyl)thiourea B1 Tert-butyl Isothiocyanate B3 Product B1->B3 Nucleophilic Addition B2 3-Methylaniline B2->B3 A Pro-inhibitor (Thiourea Derivative) B Metabolic / Photochemical Activation (Desulfuration) A->B C Active Inhibitor (Carbodiimide) B->C D Mitochondrial ATPase Complex C->D Covalent Binding & Inhibition E ATP Production Blocked D->E Disruption

Sources

The Steric Anchor: A Technical Guide to tert-Butyl Effects in Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of thiourea derivatives for organocatalysis and medicinal chemistry, the tert-butyl group acts as a steric anchor . Unlike planar aryl substituents that facilitate π-stacking and electronic delocalization, the spherical, bulky tert-butyl moiety exerts a profound "locking" effect on the molecular conformation. This guide details the mechanistic, electronic, and spatial consequences of incorporating tert-butyl groups into the thiourea scaffold, providing a roadmap for optimizing reactivity, solubility, and metabolic stability.

Molecular Architecture & Steric Principles[1]

The thiourea moiety (


) is inherently flexible, capable of rotating around the C(sp²)-N bonds. The introduction of a tert-butyl group drastically alters this landscape due to its high A-value (steric demand) and lack of conjugation.
The "Wall" Effect

The tert-butyl group (approximate van der Waals volume


) creates a localized steric wall.
  • Bond Lengths: The

    
     bond connected to the tert-butyl group often shows slight elongation compared to 
    
    
    
    -aryl bonds due to steric repulsion between the methyl protons and the sulfur atom.
  • Rotational Barrier: The barrier to rotation around the C-N bond increases significantly.[1] While simple alkyl thioureas have barriers of

    
     kcal/mol, tert-butyl substitution can raise this to 
    
    
    
    kcal/mol, effectively isolating specific rotamers at room temperature.
Electronic Modulation

Unlike electron-withdrawing aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) which increase the acidity of the N-H protons (


), the tert-butyl group is electron-donating (+I effect).
  • Acidity: It raises the

    
     of the N-H protons (to 
    
    
    
    ), making the thiourea a weaker Brønsted acid but a stronger nucleophile.
  • H-Bonding: While the acidity is lower, the tert-butyl group forces the N-H bond into specific orientations that can enhance the selectivity of hydrogen bonding, even if the absolute strength is lower.

Conformational Dynamics: The E/Z Equilibrium

The critical parameter for thiourea function is the orientation of the N-H bonds relative to the C=S bond.

  • Active State (Syn/Syn or Z,Z): Both N-H protons align parallel to the C=S bond. This "pincer" shape is required for anion binding and electrophile activation.

  • Ground State (Syn/Anti or E,Z): To minimize dipole repulsion and steric clash, one N-H flips away.

The tert-Butyl Effect: The bulky tert-butyl group strongly destabilizes the syn conformation on its side because the tert-butyl group would clash with the large sulfur atom. Consequently, tert-butyl thioureas often exist in a "locked" Syn/Anti ground state, where the tert-butyl group is anti to the sulfur (forcing its adjacent N-H to be syn), while the other substituent adjusts to minimize strain.

Visualization: Conformational Locking Mechanism

ThioureaConformation cluster_0 Inactive / Ground State (Syn-Anti) cluster_1 Active Catalyst State (Syn-Syn) Ground Ground State (Syn-Anti) One N-H hidden Active Active State (Syn-Syn) 'Pincer' Mode Ground->Active Rotational Penalty (High Barrier due to t-Bu) StericClash Steric Clash! Active->StericClash If t-Bu rotates towards Sulfur caption Fig 1: The tert-butyl group forces a high rotational barrier. Accessing the active 'Syn-Syn' state requires overcoming significant steric strain.

Applications in Catalysis & Binding

Organocatalysis: The "Half-Catalyst" Approach

In "Schreiner-type" catalysis, the goal is maximum electrophile activation.

  • Aryl-Aryl Thioureas: Readily adopt the syn/syn active conformation. High activity, low selectivity.

  • tert-Butyl-Aryl Thioureas: The tert-butyl group makes the active conformation energetically costly.

    • Consequence: The catalyst is less active (lower turnover frequency) because it spends less time in the binding-competent form.

    • Advantage:[2] Once bound, the tert-butyl group provides a massive steric shield on one hemisphere, inducing high enantioselectivity in asymmetric transformations (e.g., Michael additions, Mannich reactions).

Anion Recognition

For binding anions (Cl⁻, acetate), the tert-butyl group prevents self-aggregation . Aryl thioureas often stack (


), killing their solubility and binding capacity. The globular tert-butyl group acts as a "spacer," ensuring the thiourea remains monomeric in solution, which is critical for accurate sensor applications.

Medicinal Chemistry: Metabolic & Physical Tuning

In drug discovery, replacing a phenyl ring or a straight chain with a tert-butyl group serves three specific functions:

ParameterEffect of tert-Butyl GroupMechanism
Metabolic Stability High The quaternary carbon has no protons to abstract. It blocks Cytochrome P450 oxidation at that position (unlike a phenyl ring which is prone to hydroxylation).
Lipophilicity Increased Adds significant hydrophobic bulk (

increase), improving membrane permeability.[3]
Solubility Improved Disrupts crystal lattice packing energy compared to planar aromatics, often improving solubility in organic formulations.

Critical Warning: While metabolically stable itself, the tert-butyl group can sometimes be oxidized to a hydroxylated metabolite if the enzyme pocket is large enough. Deuterated analogs (


) or trifluoromethyl analogs (

) are used to further harden this position.

Experimental Protocols

Synthesis of N-tert-Butyl-N'-Aryl Thiourea

This protocol ensures the formation of the asymmetric thiourea without polymerization or symmetric byproducts.

Reagents:

  • tert-Butyl isothiocyanate (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Solvent: Ethanol or Acetonitrile (anhydrous)

  • Catalyst: None usually required (or 0.1 equiv TEA if amine is a salt)

Workflow:

  • Dissolution: Dissolve the aniline derivative in ethanol (0.5 M concentration).

  • Addition: Add tert-butyl isothiocyanate dropwise at room temperature.

  • Reflux: Heat to reflux (

    
    C) for 4–6 hours. Note: The bulky t-Bu group slows the nucleophilic attack; heat is often required unlike simple alkyl isothiocyanates.
    
  • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the amine.

  • Workup: Cool to

    
    C. The product often precipitates as white crystals. Filter and wash with cold hexanes.
    
  • Recrystallization: If oil forms, recrystallize from EtOH/Water (9:1).

NMR Characterization & Conformational Check

To verify the conformation (Self-Validating Protocol):

  • Solvent: Use

    
     (non-polar) vs 
    
    
    
    (polar).
  • Observation:

    • In

      
      , you may see broadened peaks for the N-H protons or even split peaks (rotamers) if the rotation is slow on the NMR timescale.
      
    • The Test: Run a Variable Temperature (VT) NMR from

      
      C to 
      
      
      
      C.
    • Result: If peaks coalesce upon heating, you have confirmed the restricted rotation induced by the tert-butyl group.

Visual Synthesis Workflow

SynthesisWorkflow Start Start: Aniline Derivative (Nucleophile) Reagent Add tert-Butyl Isothiocyanate (Electrophile) Start->Reagent Reaction Reflux (EtOH, 80°C, 6h) *Heat essential for steric bulk* Reagent->Reaction Check TLC Monitoring (Disappearance of Amine) Reaction->Check Isolate Cool to 0°C -> Filter Precipitate (Disrupts aggregation) Check->Isolate caption Fig 2: Synthesis Protocol for Sterically Hindered Thioureas

References

  • Conformational Analysis of Thioureas Bryantsev, V. S., & Hay, B. P. (2006).[4] Conformational Preferences and Internal Rotation in Alkyl- and Phenyl-Substituted Thiourea Derivatives. Journal of Physical Chemistry A. [Link][4]

  • The "Schreiner" Catalyst & Thiourea Activation Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters. [Link]

  • Metabolic Stability of tert-Butyl Groups Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. (Discusses t-Bu vs alternatives). Angewandte Chemie International Edition. [Link]

  • Anion Binding & Aggregation Custelcean, R., et al. (2005). Crystal Engineering with Urea and Thiourea Hydrogen-Bonding Groups. Crystal Growth & Design. [Link]

  • Synthesis Protocols Ranu, B. C., et al. (2003).[5] A simple and green procedure for the synthesis of N,N′-disubstituted thioureas. Arkivoc. [Link]

Sources

1-Tert-butyl-3-(3-methylphenyl)thiourea safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Safety, and Pharmacological Context for Research Applications

Executive Summary

1-Tert-butyl-3-(3-methylphenyl)thiourea (CAS: 185500-49-6) is a lipophilic N,N'-disubstituted thiourea derivative primarily utilized in pharmacological research as a structural template for TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists and as a mechanistic probe in agrochemical discovery (analogous to Diafenthiuron).[1]

Unlike standard reagents, this compound possesses a "silent" toxicity profile: it is metabolically activated in vivo or in specific cellular assays into a reactive carbodiimide species, which acts as a potent mitochondrial ATPase inhibitor. This guide synthesizes inferred hazard data, confirmed synthetic routes, and handling protocols to ensure data integrity and personnel safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Expert Insight: The tert-butyl group provides significant steric bulk, enhancing lipophilicity and metabolic stability against immediate hydrolysis, but making the sulfur atom prone to oxidative desulfuration.

PropertyDataNote
CAS Number 185500-49-6Specific to the 3-methylphenyl isomer.[1]
IUPAC Name 1-tert-butyl-3-(3-methylphenyl)thiourea
Molecular Formula C₁₂H₁₈N₂S
Molecular Weight 222.35 g/mol
Solubility (Water) < 0.1 mg/mL (Predicted)Highly hydrophobic.
Solubility (Organic) DMSO (>20 mg/mL), EthanolRecommended stock solvents.
LogP ~3.2 - 3.8 (Predicted)High membrane permeability; potential for bioaccumulation.
Appearance White to off-white crystalline solid

Hazard Identification & Risk Assessment (Read-Across)

Note: Specific GHS data for CAS 185500-49-6 is limited. The following risk assessment is derived via Read-Across Methodology from structurally homologous thioureas (e.g., N-tert-butylthiourea, Diafenthiuron).

Mechanistic Toxicity (The "Hidden" Hazard)

The core safety concern is Oxidative Desulfuration . In biological systems (liver microsomes or specific assay conditions), the thiourea moiety is oxidized to a carbodiimide . This metabolite covalently binds to mitochondrial proteins, specifically inhibiting ATP synthase.

GHS Classification (Inferred)
  • Acute Toxicity (Oral): Category 3/4 (Harmful/Toxic if swallowed).

  • Specific Target Organ Toxicity (Repeated): Category 2 (Thyroid, Liver, Blood). Thioureas are known goitrogens (interfere with iodine uptake).

  • Aquatic Toxicity (Chronic): Category 1/2 (Toxic to aquatic life with long-lasting effects). Due to high LogP and stability.

Critical Pathway Visualization

The following diagram illustrates the metabolic activation pathway responsible for the compound's toxicity and pharmacological activity.

ToxicityPathway Compound 1-Tert-butyl-3-(3-methylphenyl)thiourea (Lipophilic Precursor) CYP450 Cytochrome P450 / FMO (Oxidative Desulfuration) Compound->CYP450 Bioactivation Carbodiimide Reactive Carbodiimide Metabolite CYP450->Carbodiimide -S (Desulfuration) Mitochondria Mitochondrial ATPase (Covalent Binding) Carbodiimide->Mitochondria Irreversible Inhibition Toxicity ATP Depletion & Cellular Toxicity Mitochondria->Toxicity Energy Failure

Figure 1: Mechanism of Action/Toxicity. The thiourea core is bioactivated into a reactive carbodiimide, leading to mitochondrial inhibition.[1]

Experimental Protocols

Synthesis Routes

Researchers synthesizing this compound for SAR (Structure-Activity Relationship) studies typically employ one of two high-atom-economy routes.

  • Route A: Reaction of 3-methylphenyl isothiocyanate with tert-butylamine.[1]

  • Route B: Reaction of tert-butyl isothiocyanate with 3-methylaniline.[1]

Safety Note: Isothiocyanates are potent sensitizers and lachrymators. All synthesis must occur in a fume hood.

Biological Assay Solubilization Protocol

Due to high lipophilicity, direct addition to aqueous media will result in precipitation and erratic data.

The "Solvent-Exchange" Method:

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM. Vortex until clear.

    • Validation: Inspect for particulates. If cloudy, sonicate for 30 seconds.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into the assay buffer only if the buffer contains a carrier protein (e.g., BSA) or surfactant (e.g., Tween-80).

    • Why? The carrier prevents immediate crashing out of solution.

  • Final Application: Add to cell culture media such that the final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent cytotoxicity masking the compound's effects.

Emergency Response & Handling

ScenarioAction Protocol
Inhalation High Risk. Move to fresh air immediately. If breathing is difficult, administer oxygen. Thioureas can cause delayed pulmonary edema.
Skin Contact Wash with soap and water for 15 minutes. Do not use ethanol for washing, as it may increase transdermal absorption of this lipophilic compound.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[2]
Spill Cleanup Do not dry sweep (dust explosion risk). Dampen with water or use a HEPA vacuum. Treat waste as hazardous chemical waste (P-listed equivalent).

References

  • Rami, H. K., et al. (2004).[3] Discovery of small molecule antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 1-Tert-butyl-3-(3-methylphenyl)thiourea from isothiocyanates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-Tert-butyl-3-(3-methylphenyl)thiourea

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 1-tert-butyl-3-(3-methylphenyl)thiourea, a disubstituted thiourea derivative. Thioureas are a pivotal class of organic compounds, serving as versatile scaffolds in drug discovery, medicinal chemistry, and agricultural science due to their broad spectrum of biological activities.[1][2][3] This document details the prevalent synthetic methodology, which involves the nucleophilic addition of an amine to an isothiocyanate. We present a step-by-step experimental procedure, mechanistic insights, characterization data, and safety protocols tailored for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Thiourea Scaffolds

Thiourea and its derivatives represent a cornerstone in modern medicinal chemistry.[2][4] The core structure, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is capable of forming strong hydrogen bonds, a key interaction for binding to biological targets like enzymes and receptors.[3][4] This has led to the development of thiourea-containing compounds with a wide array of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

In agriculture, certain thiourea derivatives have found use as potent insecticides and herbicides.[1] A notable example is Diafenthiuron, a pro-insecticide that is structurally related to the title compound and acts by inhibiting mitochondrial ATPase.[5] The target molecule, 1-tert-butyl-3-(3-methylphenyl)thiourea (Molecular Formula: C₁₂H₁₈N₂S, Molecular Weight: 222.35 g/mol ), serves as a valuable intermediate and a subject of investigation for potential biological activity.[5] This guide provides a robust and reproducible protocol for its synthesis, empowering researchers to access this important chemical entity.

Synthetic Strategy and Reaction Mechanism

The most direct and widely adopted method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine.[5][6][7] This reaction is a classic example of nucleophilic addition, where the lone pair of electrons on the amine's nitrogen atom attacks the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S).[7][8] The process is typically high-yielding, proceeds under mild conditions, and exhibits excellent atom economy.[5][7]

For the synthesis of 1-tert-butyl-3-(3-methylphenyl)thiourea, two equivalent pathways are viable:

  • Route A: 3-methylphenyl isothiocyanate reacting with tert-butylamine.

  • Route B: tert-butyl isothiocyanate reacting with 3-methylaniline (m-toluidine).[5]

This protocol will focus on Route A, as it is a commonly employed strategy.

Core Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the tert-butylamine nitrogen on the isothiocyanate carbon. This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer from the nitrogen to the negatively charged nitrogen of the former isothiocyanate group. This step yields the final, stable thiourea product.[8]

Thiourea Synthesis Mechanism cluster_intermediate Zwitterionic Intermediate cluster_product Product r1 3-Methylphenyl Isothiocyanate inter Transient Intermediate r1->inter Nucleophilic Attack r2 tert-Butylamine prod 1-tert-butyl-3-(3-methylphenyl)thiourea inter->prod Proton Transfer

Caption: Nucleophilic addition mechanism for thiourea formation.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-tert-butyl-3-(3-methylphenyl)thiourea.

Materials and Equipment
  • Chemicals:

    • 3-Methylphenyl isothiocyanate (≥97%)

    • tert-Butylamine (≥99%)

    • Dichloromethane (DCM), anhydrous (≥99.8%)

    • Hexane (ACS grade)

    • Ethyl acetate (ACS grade)

    • Magnesium sulfate (anhydrous)

  • Equipment:

    • Round-bottom flask (100 mL) with stir bar

    • Dropping funnel

    • Magnetic stirrer

    • Rotary evaporator

    • Glass funnel and filter paper

    • Apparatus for flash column chromatography (optional)

    • TLC plates (silica gel 60 F₂₅₄)

Reagent Data Table
ReagentMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Methylphenyl isothiocyanate149.211.010.01.49 g
tert-Butylamine73.141.0510.51.07 mL (d=0.72 g/mL)
Dichloromethane (DCM)---40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylphenyl isothiocyanate (1.49 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane. Stir the solution at room temperature. Rationale: DCM is an excellent aprotic solvent that effectively dissolves both reactants without participating in the reaction.

  • Amine Addition: In a separate beaker, dissolve tert-butylamine (1.07 mL, 10.5 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the tert-butylamine solution dropwise to the stirred isothiocyanate solution over a period of 15-20 minutes. Rationale: Dropwise addition helps to control the reaction rate and dissipate any heat generated, as the reaction can be exothermic.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. Spot the starting material (isothiocyanate) and the reaction mixture. The reaction is complete upon the disappearance of the isothiocyanate spot.

  • Workup and Isolation: Once the reaction is complete, transfer the mixture to a larger flask and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.[7] This will typically yield a white or off-white solid crude product.

  • Purification:

    • Recrystallization (Preferred): The crude solid can be purified by recrystallization. A suitable solvent system is a mixture of hexane and a small amount of ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hot hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filtration: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Characterization and Product Validation

The identity and purity of the synthesized 1-tert-butyl-3-(3-methylphenyl)thiourea should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
Appearance White to off-white crystalline solid.
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.2-7.4 (m, Ar-H), ~6.9-7.1 (m, Ar-H), ~6.0 (br s, 1H, N-H), ~5.8 (br s, 1H, N-H), ~2.35 (s, 3H, Ar-CH₃), ~1.50 (s, 9H, C(CH₃)₃). Note: N-H proton signals can be broad and their chemical shifts can vary with concentration and solvent.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~180 (C=S), ~138 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~123 (Ar-CH), ~120 (Ar-CH), ~53 (C(CH₃)₃), ~30 (C(CH₃)₃), ~21 (Ar-CH₃).
IR Spectroscopy (KBr, cm⁻¹)ν: ~3300-3200 (N-H stretching), ~3050 (Aromatic C-H stretching), ~2970 (Aliphatic C-H stretching), ~1550 (C=S stretching and N-H bending), ~1365 (C-N stretching).[5][9]
Mass Spectrometry (EI)m/z (%): 222 [M]⁺, 165 [M - C₄H₉]⁺, 149 [C₈H₇NS]⁺, 107 [C₇H₉N]⁺, 57 [C₄H₉]⁺. The fragmentation pattern is a key validator, showing the loss of the stable tert-butyl cation.[5]

Overall Experimental Workflow

The entire process from starting materials to the final, validated product is summarized in the workflow diagram below.

Synthesis Workflow start Starting Materials (3-Methylphenyl Isothiocyanate & tert-Butylamine) setup Reaction Setup (Dissolve in DCM) start->setup reaction Nucleophilic Addition (Stir at RT, 2-3h) setup->reaction monitor Monitor Progress (TLC) reaction->monitor workup Solvent Removal (Rotary Evaporation) monitor->workup crude Crude Product (Solid) workup->crude purify Purification (Recrystallization) crude->purify final_product Pure Product (White Crystals) purify->final_product characterize Characterization (NMR, IR, MS) final_product->characterize end Validated Compound characterize->end

Caption: Workflow for synthesis and validation of the target compound.

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Methylphenyl isothiocyanate: Isothiocyanates are lachrymatory (tear-inducing) and can be irritants to the skin, eyes, and respiratory system. Avoid inhalation and direct contact.

  • tert-Butylamine: This is a volatile, flammable, and corrosive liquid. It can cause severe skin burns and eye damage. Handle with care in a fume hood.[10][11]

  • Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Minimize exposure by handling only in a fume hood.

References

  • A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect. [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

  • Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

  • Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]

  • Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]

  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. pubs.acs.org. [Link]

  • 3-Acetyl-1-(3-methylphenyl)thiourea. PMC. [Link]

  • FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry. [Link]

  • Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

  • Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Publishing. [Link]

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. pubs.acs.org. [Link]

Sources

reaction protocol for 3-methylphenyl isothiocyanate and tert-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Sterically Hindered Di-Substituted Thioureas

Executive Summary

This application note details the optimized synthetic protocol for the formation of 1-(tert-butyl)-3-(3-methylphenyl)thiourea . While the reaction of isothiocyanates with primary amines is generally rapid, the specific coupling of 3-methylphenyl isothiocyanate with ** tert-butylamine** presents unique kinetic considerations due to the steric bulk of the tert-butyl group.

This guide provides a robust, self-validating methodology designed for high reproducibility in drug discovery workflows. It addresses the volatility of the amine reactant (BP ~44 °C) and provides logic-driven purification strategies to ensure pharmaceutical-grade purity (>98%).

Reaction Mechanism & Chemical Logic

The formation of the thiourea scaffold proceeds via the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate (


) group.[1][2]

Mechanistic Insight:

  • Nucleophilic Attack: The lone pair on the tert-butylamine nitrogen attacks the central carbon of the isothiocyanate. This step is the rate-determining step and is slightly retarded by the steric hindrance of the bulky tert-butyl group compared to linear alkyl amines.

  • Zwitterionic Intermediate: A transient dipolar intermediate is formed.

  • Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer occurs from the ammonium nitrogen to the thionate nitrogen, locking the structure into the stable thiourea thione form.

Graphviz Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Reactants Reactants 3-Methylphenyl ITC + tert-Butylamine TS Transition State (Steric Compression) Reactants->TS Nucleophilic Attack Intermediate Zwitterionic Intermediate TS->Intermediate Bond Formation ProtonTransfer Proton Transfer (Fast) Intermediate->ProtonTransfer Product Product 1-(tert-butyl)-3-(3-methylphenyl)thiourea ProtonTransfer->Product Tautomerization

Caption: Kinetic pathway of thiourea formation highlighting the steric compression during the transition state.

Materials & Equipment

Reagents:

  • 3-Methylphenyl isothiocyanate (CAS: 621-30-7): Liquid, BP 243 °C. Caution: Lachrymator.

  • ** tert-Butylamine** (CAS: 75-64-9): Liquid, BP 44 °C. Caution: Volatile, Flammable.

  • Dichloromethane (DCM): Anhydrous, ACS Grade.

  • Hexanes & Ethyl Acetate: For purification/TLC.

Equipment:

  • Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser (Critical due to amine volatility).

  • Magnetic stir bar.

  • Nitrogen/Argon gas line.

  • Rotary evaporator.[1]

Experimental Protocol

Method A: Solution Phase Synthesis (Standard)

This method is preferred for small-to-medium scale (100 mg to 10 g) synthesis, ensuring complete conversion despite steric hindrance.

Stoichiometry Table:

ComponentEquiv.MW ( g/mol )Density (g/mL)Role
3-Methylphenyl isothiocyanate1.0149.211.10Electrophile
tert-Butylamine1.273.140.69Nucleophile
Dichloromethane (DCM)N/AN/A1.33Solvent (0.2 M)

Step-by-Step Procedure:

  • System Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Cap with a rubber septum and flush with nitrogen.

  • Solvent Charge: Add anhydrous DCM (5 mL per mmol of isothiocyanate).

  • Electrophile Addition: Add 3-methylphenyl isothiocyanate (1.0 equiv) via syringe. Start stirring at room temperature.

  • Nucleophile Addition:

    • Critical Step: Cool the flask slightly in a water bath (20 °C) to prevent amine evaporation upon addition.

    • Add ** tert-butylamine** (1.2 equiv) dropwise. The slight excess accounts for volatility.

  • Reaction Incubation:

    • Remove the water bath.

    • Attach a reflux condenser.[3]

    • Stir at Room Temperature for 4 hours .

    • Checkpoint: If TLC (20% EtOAc/Hexanes) shows unreacted isothiocyanate after 4 hours, heat to mild reflux (40 °C) for 1 hour. The bulky amine may require this thermal push.

  • Workup:

    • Concentrate the reaction mixture directly on a rotary evaporator to remove DCM and excess tert-butylamine.

    • The crude product will appear as a viscous oil or off-white solid.

Method B: Purification (Crystallization)[4]

Because the product is a solid thiourea, recrystallization is the superior purification method over chromatography.

  • Solvent: Use a mixture of Hexanes/Ethyl Acetate or Ethanol/Water .

  • Procedure: Dissolve the crude solid in minimal hot Ethyl Acetate. Slowly add Hexanes until turbidity persists. Cool to 4 °C overnight.

  • Collection: Filter the white crystals and wash with cold Hexanes.

Process Control & Troubleshooting

Graphviz Diagram 2: Purification Decision Tree

PurificationLogic Start Crude Product Isolated StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil Recryst Recrystallize (Hexanes/EtOAc) Solid->Recryst Triturate Triturate w/ Cold Pentane induce solidification Oil->Triturate Triturate->Solid Success Column Flash Chromatography (SiO2, 0-30% EtOAc/Hex) Triturate->Column Fails (Impure)

Caption: Logic flow for determining the optimal purification strategy based on crude physical state.

Analytical Validation Parameters:

  • TLC:

    
     in 20% Ethyl Acetate/Hexanes. (Isothiocyanate starting material will be near solvent front).
    
  • 1H NMR (DMSO-d6):

    • 
       ppm (s, 9H, t-Butyl).
      
    • 
       ppm (s, 3H, Ar-Methyl).
      
    • 
       ppm (m, 4H, Aromatic).
      
    • 
       ppm (bs, 1H, NH).
      
    • 
       ppm (bs, 1H, NH). Note: Thiourea NH protons are often broad and chemical shift varies with concentration.
      

Safety & Handling (HSE)

  • Isothiocyanates: Potent skin sensitizers and lachrymators. All weighing and transfers must occur in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • ** tert-Butylamine:** Highly volatile and corrosive. Keep away from ignition sources.[4]

  • Waste Disposal: Aqueous waste containing thioureas can be toxic to aquatic life. Dispose of as hazardous organic waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications; Springer, 2014. (Mechanistic grounding for nucleophilic addition to heterocumulenes).
  • PubChem Database. 3-Methylphenyl isothiocyanate (Compound CID: 12209). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Synthesis of Thioureas. [Link]

Sources

using 1-Tert-butyl-3-(3-methylphenyl)thiourea as a hydrogen bond donor catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Tert-butyl-3-(3-methylphenyl)thiourea as a Tunable Hydrogen Bond Donor Catalyst

Executive Summary

This application note details the protocols and mechanistic rationale for using 1-Tert-butyl-3-(3-methylphenyl)thiourea (referred to herein as TBMPT ) as a hydrogen bond donor (HBD) organocatalyst. While electron-deficient thioureas (e.g., Schreiner’s catalyst) are often the default for maximum reactivity, TBMPT offers a critical alternative for "soft activation." Its specific electronic profile—combining a bulky aliphatic tert-butyl group with an electron-neutral/weakly donating 3-methylphenyl group—makes it ideal for reactions requiring high selectivity, such as the Ring-Opening Polymerization (ROP) of lactides and the activation of highly reactive electrophiles where stronger acids cause background decomposition.[1]

Catalyst Profile & Mechanism

Chemical Structure and Properties
  • IUPAC Name: 1-(tert-butyl)-3-(3-methylphenyl)thiourea[1][2]

  • CAS Number: 185500-49-6[1]

  • Molecular Weight: 222.35 g/mol [1]

  • pKa (DMSO): ~13.5 (Estimated). Note: Significantly less acidic than bis-(trifluoromethyl)phenyl thioureas (pKa ~8.5), providing milder activation.[1]

Mechanistic Mode of Action

TBMPT operates via LUMO-lowering catalysis .[1] The two N-H protons form a dual hydrogen bond with Lewis basic sites (carbonyls, imines, nitro groups) on the electrophile.

Key Differentiator: The tert-butyl group provides steric bulk that prevents catalyst self-aggregation (a common failure mode in simple thioureas), while the 3-methylphenyl group modulates the acidity.[1] This prevents "over-binding" to the product, facilitating rapid catalyst turnover in polymerization reactions.

HBD_Mechanism cluster_0 Steric & Electronic Tuning Cat TBMPT Catalyst (Resting State) Complex Activated Complex (Dual H-Bonding) Cat->Complex H-Bonding Substrate Electrophile (e.g., Lactide/Imine) Substrate->Complex Activation Product Product (Polymer/Adduct) Complex->Product Nu Attack Nu Nucleophile (Amine/Alcohol) Nu->Product Product->Cat Turnover

Figure 1: Catalytic cycle showing the dual H-bond activation mode. The TBMPT catalyst activates the electrophile, facilitating nucleophilic attack, then releases the product to turnover.

Application 1: Controlled Ring-Opening Polymerization (ROP)

This is the primary application for alkyl-aryl thioureas. TBMPT is used in conjunction with a base (e.g., DBU or Sparteine) to catalyze the living polymerization of L-lactide (L-LA).

Rationale: Stronger HBD catalysts can activate the polymer chain end too aggressively, leading to transesterification (broadening dispersity). TBMPT provides just enough activation for propagation but minimizes back-biting.[1]

Protocol: ROP of L-Lactide

Materials:

  • Monomer: L-Lactide (Recrystallized from dry toluene x2).

  • Catalyst: TBMPT (Dried under vacuum for 24h).

  • Co-Catalyst (Base): (-)-Sparteine or DBU (Distilled over CaH2).[1]

  • Initiator: Benzyl Alcohol (BnOH) (Distilled).

  • Solvent: Dichloromethane (DCM) (Anhydrous, degassed).

Step-by-Step Methodology:

  • Glovebox Setup: Perform all operations in a nitrogen-filled glovebox (<1 ppm O2/H2O).

  • Stock Solutions:

    • Prepare a 1.0 M solution of L-Lactide in DCM.

    • Prepare a 0.1 M solution of TBMPT in DCM.

    • Prepare a 0.1 M solution of Benzyl Alcohol (Initiator).

  • Reaction Assembly:

    • In a 7 mL scintillation vial with a magnetic stir bar, combine:

      • L-Lactide solution (1.0 mL, 1.0 mmol).[1]

      • TBMPT solution (0.5 mL, 0.05 mmol, 5 mol%).

      • Benzyl Alcohol (0.1 mL, 0.01 mmol, Target DP = 100).

  • Initiation:

    • Add the base (Sparteine/DBU) (0.05 mmol, 1:1 ratio with TBMPT) to start the reaction.

    • Note: The thiourea and base form a cooperative complex that activates both the monomer and the initiating alcohol.

  • Monitoring:

    • Stir at room temperature (25°C).

    • Aliquot 50 µL every 15 minutes; quench in wet CDCl3 for NMR analysis.

    • Monitor conversion by integrating the methine quartet of the polymer (5.15-5.20 ppm) vs. the monomer (5.02-5.05 ppm).

  • Termination:

    • Upon reaching >95% conversion (typically 2-4 hours for TBMPT), quench with benzoic acid (10 mg).[1]

  • Purification:

    • Precipitate the polymer into cold methanol (10x volume). Centrifuge and dry under vacuum.

Expected Results:

Parameter Value
Conversion >95% (2-4 hours)
Dispersity (Đ) 1.05 - 1.10 (Narrow)

| Selectivity | High isotacticity; minimal transesterification |[1][3][4]

Application 2: Mild Friedel-Crafts Alkylation

For substrates that are acid-labile (e.g., complex scaffolds in late-stage functionalization), TBMPT serves as a "gentle" activator where sulfonic acids or bis-CF3 thioureas might cause decomposition.[1]

Protocol: Indole Addition to Nitroalkenes

Materials:

  • Substrate: Trans-β-nitrostyrene.[1]

  • Nucleophile: Indole.

  • Catalyst: TBMPT (10 mol%).

  • Solvent: Toluene or Xylenes (Non-polar solvents enhance H-bonding).[1]

Methodology:

  • Preparation: Charge a flame-dried reaction tube with Trans-β-nitrostyrene (0.5 mmol) and TBMPT (11 mg, 0.05 mmol).

  • Solvation: Add anhydrous Toluene (2.0 mL). Stir to dissolve.

  • Addition: Add Indole (0.6 mmol, 1.2 equiv) in one portion.

  • Reaction:

    • Stir at 0°C to Room Temp .

    • Critical: Unlike stronger catalysts, TBMPT may require mild heating (40°C) if the reaction is sluggish after 24h.

  • Workup: Flash chromatography directly (no aqueous workup required).

Synthesis of the Catalyst (TBMPT)

If the catalyst is not commercially available in the desired purity, it can be synthesized in a single step with high atom economy.

Reaction:



Protocol:

  • Dissolution: Dissolve 3-methylaniline (10 mmol, 1.07 g) in Ethanol (20 mL).

  • Addition: Add tert-butyl isothiocyanate (10 mmol, 1.15 g) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours.

  • Crystallization: Cool to room temperature, then to 0°C. The product will precipitate as a white solid.

  • Filtration: Filter and wash with cold hexanes.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to remove trace aniline.

  • Yield: Typically >85%.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Slow Reaction Rate Catalyst acidity too low for substrate.[1]Switch solvent to Toluene or DCM (non-competing solvents). Increase temp to 40°C.
Broad PDI (Polymerization) Transesterification or water contamination.Ensure strictly anhydrous conditions. Reduce reaction time (stop at 90% conversion).
Catalyst Insolubility Aggregation.TBMPT is soluble in DCM/THF. If using Hexane, add minimal DCM to solubilize.
Background Reaction Impurities in solvent.[5]Run a blank control (no catalyst). If reaction proceeds, purify reagents.

References

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts.[1] Organic Letters. Link

  • Dove, A. P., Pratt, R. C., Waymouth, R. M., et al. (2005). Thiourea-Based Bifunctional Organocatalysis: Supramolecular Recognition for Living Polymerization. Journal of the American Chemical Society.[6][7] Link[5]

  • Zhang, L., & Waymouth, R. M. (2014). Thiourea-Anion/Alcohol-Bonded Intermediates in the Organocatalytic Ring-Opening Polymerization of Lactide. ACS Macro Letters.[5] Link

  • Jacobsen, E. N., et al. (2016). Fast and selective ring-opening polymerizations by alkoxides and thioureas. Nature Chemistry. Link

  • Maddani, M. R., & Prabhu, K. R. (2010).[8] Metal-Free Synthesis of Thioureas. Journal of Organic Chemistry. Link

Sources

Application Note: Crystallization Strategies for N,N'-Disubstituted Thiourea Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N'-disubstituted thioureas are critical scaffolds in medicinal chemistry (e.g., antiviral, anticancer agents) and organocatalysis (hydrogen-bonding catalysts). Their synthesis—typically via the condensation of amines with isothiocyanates or carbon disulfide—often yields crude mixtures contaminated with unreacted amines, isothiocyanates, elemental sulfur (


), and oxidative byproducts (ureas).

This guide provides a definitive technical framework for purifying these compounds via crystallization. Unlike chromatography, which can be resource-intensive and difficult to scale, crystallization exploits the specific hydrogen-bonding motifs of the thiourea functionality to achieve purities


 with defined polymorph control.

Physicochemical Basis of Purification

To design an effective crystallization, one must understand the molecular behavior of the solute.

The Thione-Thiol Tautomerism & Hydrogen Bonding

While thioureas can theoretically tautomerize, they exist predominantly in the thione form in the solid state. The purification mechanism relies heavily on the formation of intermolecular hydrogen bond networks.

  • Self-Association: N,N'-disubstituted thioureas typically crystallize as centrosymmetric dimers via an

    
     hydrogen-bonding synthon.
    
  • Solubility Implications: This strong dimerization reduces solubility in non-polar solvents (like hexanes) but allows solubility in polar protic solvents (like hot ethanol) capable of disrupting these bonds at elevated temperatures.

Impurity Profiles
  • Isothiocyanates (R-NCS): Lipophilic, often oil-soluble.

  • Elemental Sulfur (

    
    ):  Common in 
    
    
    
    routes. Highly soluble in
    
    
    and toluene; insoluble in water.
  • Amines: Basic, soluble in acidic aqueous media (though thioureas can degrade in strong acid).

Pre-Crystallization Protocols (Crude Workup)

Critical Step: Do not attempt to recrystallize a crude oil directly if it is heavily contaminated with isothiocyanates or mineral oil. It will likely "oil out" (phase separate) rather than crystallize.[1]

Protocol A: The Lipophilic Wash (Trituration)

Purpose: Removal of unreacted isothiocyanates and elemental sulfur.

  • Dry: Ensure the crude reaction mixture is concentrated to dryness (rotary evaporation).

  • Suspend: Add cold n-Hexane or Pentane (5–10 mL per gram of crude).

  • Sonicate: Sonicate for 5–10 minutes. The thiourea product will usually remain as a solid, while the lipophilic impurities (isothiocyanates,

    
    ) dissolve.
    
  • Filter: Vacuum filter the suspension.[1]

  • Analyze: Check the filtrate by TLC. If the solid is still colored (and the product should be white), repeat.

Primary Crystallization Protocols

Method 1: Thermal Recrystallization (Ethanol/Water)

Best For: General aliphatic and aromatic thioureas with moderate melting points (>100°C).

Theory: Ethanol acts as the solvent (high solubility at


), and water acts as the anti-solvent (low solubility at 

).
ParameterSpecification
Solvent Ethanol (95% or absolute)
Anti-Solvent Deionized Water
Temperature Boiling (approx. 78°C) to 4°C
Concentration Near saturation at boiling

Step-by-Step Protocol:

  • Dissolution: Place the washed crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.

    • Note: If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Saturation: Once dissolved, remove from heat. If the solution is clear, add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one drop of hot Ethanol to clear the turbidity.

  • Nucleation: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold benchtop induces precipitation (amorphous) rather than crystallization.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.

Method 2: Vapor Diffusion (Anti-Solvent)

Best For: Thermally labile compounds or those prone to "oiling out" in hot solvents.

Theory: Slow diffusion of a non-polar anti-solvent into a polar solution gradually increases supersaturation, promoting the growth of X-ray quality single crystals.

ParameterSpecification
Inner Solvent THF or Dichloromethane (DCM)
Outer Solvent Pentane or Hexane
Apparatus Two-vial system (vial-in-jar)

Step-by-Step Protocol:

  • Inner Solution: Dissolve the compound in a small vial (e.g., 4 mL) using the minimum amount of THF or DCM. The solution should be concentrated but not saturated.

  • Setup: Place the open small vial inside a larger jar (e.g., 20 mL scintillation vial or wide-mouth jar).

  • Outer Solvent: Carefully add Pentane/Hexane to the outer jar. The liquid level of the outer solvent should be lower than the rim of the inner vial.

  • Equilibration: Cap the outer jar tightly.

  • Timeline: Leave undisturbed for 24–72 hours. The pentane vapors will diffuse into the THF, slowly lowering the solubility and forcing the thiourea to crystallize.

Troubleshooting: The "Oiling Out" Phenomenon

The Problem: Upon cooling, the solution becomes milky, and a viscous oil droplet layer forms at the bottom instead of crystals. The Cause: The compound's melting point is lower than the boiling point of the solvent mixture, or the solution entered the "liquid-liquid immiscibility" region of the phase diagram before the "solid-liquid" solubility line.

The Fix (Seeding Protocol):

  • Reheat: Reheat the mixture until the oil redissolves.

  • Adjust: Add a small amount of the good solvent (e.g., Ethanol) to slightly lower the saturation.

  • Seed: Cool to a temperature just above where oiling occurred previously. Add a "seed crystal" of the pure product (if available) or scratch the inner glass wall with a glass rod.[1]

  • Slow Cool: Insulate the flask (wrap in foil/towel) to ensure the cooling rate is extremely slow (<1°C/min).

Visualization of Workflows

Diagram 1: General Purification Workflow

This flowchart illustrates the decision matrix for purifying crude thiourea mixtures.

ThioureaPurification Start Crude Reaction Mixture Trituration Trituration (Wash) Solvent: Cold Hexane Start->Trituration Remove S8 / R-NCS CheckPurity Check Purity (TLC/NMR) Trituration->CheckPurity Pure Final Product (>99% Purity) CheckPurity->Pure Clean SolubilityCheck Solubility Test (Hot EtOH) CheckPurity->SolubilityCheck Impure MethodA Method A: Thermal Recrystallization (EtOH / H2O) SolubilityCheck->MethodA Soluble & Stable MethodB Method B: Vapor Diffusion (THF / Pentane) SolubilityCheck->MethodB Labile / Low MP Oiling Problem: Oiling Out? MethodA->Oiling MethodB->Pure Oiling->Pure Crystals Formed Seeding Protocol: Reheat & Seed Oiling->Seeding Oil Formed Seeding->Pure

Caption: Decision matrix for the purification of N,N'-disubstituted thioureas, highlighting the critical pre-wash step.

Diagram 2: Molecular Mechanism of Crystallization

Visualizing how solvent choice impacts the


 dimer formation.

Mechanism Solvated Solvated Monomer (Hot EtOH) Transition Supersaturation (Cooling/Anti-solvent) Solvated->Transition Solvent Shell Breaks Dimer H-Bond Dimer R2,2(8) Synthon Transition->Dimer Self-Association Lattice Crystal Lattice (Packing) Dimer->Lattice Stacking

Caption: Transition from solvated monomers to the stable hydrogen-bonded dimer motif characteristic of thiourea crystals.

References

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. [Link]

    • Context: Establishes the H-bonding capability and stability of the thiourea scaffold.
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120–126. [Link]

    • Context: Defines the R2,2(8)
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Cusack, G., et al. (2013). Synthesis and characterization of new N,N′-disubstituted thiourea derivatives. CrystEngComm, 15, 10300-10308. [Link]

    • Context: Provides specific solvent systems for aryl-thiourea crystalliz

Sources

Standard Operating Procedure: Handling and Solubilization of Hydrophobic Thiourea Solids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

Thiourea derivatives (


) are critical pharmacophores in drug development, serving as bioisosteres for ureas and phosphate groups in HIV inhibitors (e.g., Trovirdine), histamine H3 antagonists, and kinase inhibitors. In asymmetric organocatalysis, hydrophobic chiral thioureas (e.g., Schreiner’s thiourea) act as hydrogen-bonding catalysts.

However, the introduction of lipophilic substituents renders these solids hydrophobic , exacerbating two primary handling challenges:

  • Electrostatic Charging: Hydrophobic solids resist moisture absorption, leading to significant static buildup that causes "flying powder" during weighing, risking contamination and exposure.

  • Solubility & Decontamination: Unlike parent thiourea (water-soluble), these derivatives adhere stubbornly to glass and plastic, resisting standard aqueous cleaning cycles.

This guide defines a self-validating protocol for the safe handling, solubilization, and decontamination of hydrophobic thiourea solids, grounded in their toxicological mechanism as thyroid peroxidase (TPO) inhibitors.

Safety & Hazard Assessment (The "Why")

Toxicological Mechanism

Thioureas are potent goitrogens . They interfere with thyroid hormone synthesis not by receptor antagonism, but by inhibiting Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.

Figure 1: Mechanism of Thiourea Toxicity Thiourea derivatives act as "suicide substrates" for TPO, diverting iodine and preventing T3/T4 synthesis, leading to compensatory TSH release and thyroid hyperplasia.

TPO_Inhibition Iodide Iodide (I-) TPO Thyroid Peroxidase (Enzyme) Iodide->TPO Tyrosine Tyrosine (Thyroglobulin) TPO->Tyrosine Normal Path Block IODINATION BLOCKED TPO->Block H2O2 H2O2 H2O2->TPO Thiourea Hydrophobic Thiourea Thiourea->TPO Competitive Substrate MIT Monoiodotyrosine (Pre-T3/T4) Tyrosine->MIT

Caption: Thiourea derivatives competitively inhibit Thyroid Peroxidase (TPO), blocking the iodination of tyrosine and halting thyroid hormone synthesis.[1]

Critical Hazards
Hazard ClassDescriptionControl Measure
Carcinogenicity Reasonably anticipated human carcinogen (Group 2B/3).Handling in Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.
Sensitization Skin sensitizer; potential for photocontact dermatitis.[2]Double-gloving (Nitrile outer / Laminate inner).
Teratogenicity Crosses placental barrier; affects fetal thyroid.Strict exclusion for pregnant personnel without medical clearance.

Protocol: Handling & Weighing Static Solids

Hydrophobic thioureas are notorious for static charge. Standard weighing often results in powder adhering to the spatula or "jumping" off the balance pan.

The "Anti-Static" Weighing Workflow

Equipment Required:

  • Analytical Balance (0.1 mg precision)

  • Ionizing Bar or Anti-Static Gun (Critical)

  • Glass Weighing Boat (Avoid plastic; plastic generates static)

  • Stainless Steel Spatula

Step-by-Step:

  • Environmental Control:

    • Place an ionizing bar inside the balance chamber or use an external anti-static gun (e.g., Zerostat) on the weighing boat before placing it on the balance.

    • Why: Neutralizing surface charge prevents the "dipole attraction" that causes powder scattering.

  • The "Corral" Technique:

    • Do NOT pour from the stock bottle.

    • Insert a clean, narrow-neck glass funnel into the receiving vessel (e.g., volumetric flask).

    • Transfer solid using a spatula directly into the funnel neck, not the open mouth.

  • Gravimetric Verification (Self-Validating Step):

    • Tare the receiving vessel + funnel.

    • Add solid.

    • Record weight.

    • Validation: If the balance readout drifts continuously, static is still present. Stop, re-ionize the chamber, and wait 30 seconds for stabilization.

Solubilization Strategy

Hydrophobic thioureas are insoluble in water. Attempting aqueous dissolution results in gummy precipitates that are hazardous to clean.

Solvent Selection Matrix
ApplicationRecommended SolventSolubility Limit (Approx)Notes
Biological Assays DMSO (Dimethyl sulfoxide)>100 mMGold standard for stock solutions. Keep water content <0.1% to prevent precipitation.
Chemical Synthesis DCM (Dichloromethane)HighExcellent solubility; easy to remove.
Crystallization Ethanol / Acetone ModerateSolubility increases significantly with temperature (

).
AVOID Water / Hexane NegligibleWill cause clumping or oiling out.
Stock Solution Preparation (DMSO Example)
  • Calculate Volume:

    
    
    
  • Pre-Solvation: Add 50% of the calculated DMSO volume to the solid.

  • Vortexing: Vortex on high for 30 seconds. Hydrophobic solids often trap air bubbles; vortexing ensures wetting.

  • Sonication: If visual particulates remain, sonicate at 40 kHz for 5 minutes. Caution: Monitor temperature; thioureas can degrade if bath exceeds 50°C.

  • Final Dilution: Add remaining DMSO to volume.

Decontamination & Waste Disposal[2][3]

The "Like Dissolves Like" Rule: Never use water as the first wash step for hydrophobic thioureas. It will cause the residue to smear and adhere more strongly to the glass.

Decontamination Workflow

Figure 2: Decontamination Logic Flow A systematic approach to removing hydrophobic residues without generating secondary hazards.

Decon_Flow Start Contaminated Glassware (Hydrophobic Residue) Step1 1. Organic Rinse (Acetone or DCM) Start->Step1 Solubilize Step2 2. Collect Rinsate (Halogenated Waste) Step1->Step2 Dispose Step3 3. Oxidative Destruction (10% Bleach or H2O2) Step1->Step3 Treat Surface Step4 4. Soap & Water Wash (Standard Protocol) Step3->Step4 Final Polish

Caption: The decontamination cycle prioritizes organic solubilization before oxidative treatment to prevent residue precipitation.

Chemical Destruction (Oxidation)

Thioureas can be chemically neutralized by oxidation to urea or sulfonate derivatives, which are less toxic and more water-soluble.

  • Reagent: 10% Sodium Hypochlorite (Bleach) or 30% Hydrogen Peroxide.

  • Reaction:

    
    
    
  • Protocol: Soak glassware in the oxidizing solution for 1 hour.

  • WARNING: Do not mix bleach with acid (generates chlorine gas) or ammonia (generates chloramines). Ensure the organic rinse (Step 1) is fully removed before adding bleach if the solvent was acetone (haloform reaction risk). Preferred oxidant is Hydrogen Peroxide for acetone-rinsed glass.

References

  • National Toxicology Program. (2011). Report on Carcinogens, Twelfth Edition: Thiourea. U.S. Department of Health and Human Services.[3] [Link]

  • Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology, 3(2), 98-101. [Link]

  • Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217-220. [Link]

  • Mettler Toledo. (2020). Electrostatic Charges During Weighing: Causes and Solutions.[Link]

Sources

microwave-assisted synthesis of bulky thiourea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bulky thiourea derivatives, particularly electron-deficient diarylthioureas (e.g., Schreiner’s thiourea), are indispensable hydrogen-bonding scaffolds in organocatalysis, anion recognition, and medicinal chemistry (e.g., antivirals, HCV inhibitors). However, their synthesis is frequently bottlenecked by the "Steric Wall"—the kinetic barrier imposed by bulky substituents (e.g., tert-butyl, adamantyl, bis-trifluoromethylphenyl) that renders conventional thermal reflux inefficient (12–48 hours) and low-yielding.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these steric barriers. By leveraging dipolar polarization and superheating, reaction times are reduced from days to minutes (typically <15 min) while suppressing the formation of carbodiimide byproducts common in prolonged thermal heating.

Mechanistic Insight: Why Microwave?

Conventional heating relies on convection currents and thermal conductivity, transferring heat from the vessel wall to the solvent and finally to the reactants. This is inefficient for bulky thiourea synthesis because the high activation energy (


) required to force two sterically crowded centers together often exceeds the decomposition temperature of the labile thiourea bond.

Microwave Advantage:

  • Dipolar Polarization: Thiourea precursors (amines and isothiocyanates) and polar solvents align with the oscillating electric field. The molecular friction generated provides rapid, volumetric heating inside the reaction matrix, not from the outside in.

  • Selective Heating: The polar transition state is often more polar than the ground state. MW irradiation stabilizes this transition state (specific microwave effect), lowering the effective

    
    .
    

MW_Mechanism Substrate Steric Amine + Isothiocyanate TS Polar Transition State (Stabilized by MW) Substrate->TS Kinetic Barrier (Ea) MW_Field MW Irradiation (Dipolar Polarization) MW_Field->TS Direct Energy Transfer Product Bulky Thiourea TS->Product Rapid Collapse

Figure 1: Microwave irradiation selectively targets the polar transition state, overcoming the steric repulsion between bulky substituents.

Protocol A: The "Gold Standard" (Isothiocyanate Route)

Target: Synthesis of N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner’s Catalyst Analog). Application: Organocatalysis, Anion Binding.

Reagents & Materials
  • Amine: 3,5-Bis(trifluoromethyl)aniline (1.0 equiv)

  • Isothiocyanate: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv)

  • Solvent: Isopropanol (IPA) or Toluene (Use IPA for greener profile; Toluene for extreme solubility issues).

  • Vessel: 10 mL or 30 mL Borosilicate Glass MW vial with PEEK/Teflon crimp cap.

Step-by-Step Methodology
  • Preparation: In a 10 mL MW vial, dissolve the amine (1.0 mmol) in 2 mL of Isopropanol.

  • Addition: Add the isothiocyanate (1.0 mmol) dropwise. Note: For extremely bulky amines (e.g., Adamantylamine), add a magnetic stir bar.

  • Sealing: Crimp the vial immediately to prevent solvent loss and allow for autogenic pressure buildup.

  • Irradiation (Standard Protocol):

    • Mode: Dynamic (Power controlled by Temperature)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Stirring: High

    • Max Pressure limit: 250 psi (Safety cutoff)

  • Workup:

    • Cool the vessel to room temperature (compressed air cooling usually built-in).

    • Crystallization: The product often precipitates directly upon cooling. If not, reduce solvent volume by 50% under vacuum and add cold water or hexanes to induce precipitation.

    • Purification: Filtration followed by washing with cold diethyl ether.

Validation: Yields typically exceed 85–95% with >98% purity by NMR.

Protocol B: The "Symmetrical" Route (CS₂ + Amine)

Target: Synthesis of 1,3-Di-tert-butylthiourea or 1,3-Di-adamantylthiourea. Context: Used when the corresponding isothiocyanate is unstable, expensive, or unavailable.

Reagents
  • Amine: Bulky primary amine (2.0 equiv)

  • Sulfur Source: Carbon Disulfide (CS₂) (1.2 equiv) Caution: Neurotoxic & Volatile

  • Catalyst: NaOH (aq) or DCC (Dicyclohexylcarbodiimide)

  • Solvent: Ethanol.[1]

Step-by-Step Methodology
  • Safety First: CS₂ has a low flash point. All transfers must occur in a fume hood. The MW vessel must be sealed properly to contain CS₂ vapors.

  • Loading: Mix Amine (2 mmol) and Ethanol (3 mL) in the vial. Add CS₂ (1.2 mmol) slowly.

  • Irradiation:

    • Temperature: 80 °C (Do not exceed 100 °C to avoid CS₂ over-pressurization).

    • Time: 15–20 minutes.

    • Power: Set a ceiling of 150W to prevent thermal runaway.

  • Workup:

    • Vent the vial carefully in a fume hood to release unreacted CS₂.

    • Pour the mixture into crushed ice. The symmetrical thiourea will precipitate.

Comparative Data: Thermal vs. Microwave

The following data illustrates the efficiency gains for sterically hindered substrates.

Reaction TypeSubstrate (R-Group)Thermal ConditionsThermal YieldMW ConditionsMW Yield
Isothiocyanate 3,5-bis(CF3)phenylReflux (THF), 24 h68%100°C, 10 min92%
Isothiocyanate AdamantylReflux (Tol), 48 h45%120°C, 15 min88%
CS₂ Coupling tert-ButylReflux (EtOH), 12 h55%85°C, 20 min91%

Experimental Workflow Diagram

Workflow Start Reagent Prep (Amine + Isothiocyanate/CS2) Seal Seal Vessel (Crimped Cap) Start->Seal MW_Param Set MW Parameters (100°C, 10 min, High Stir) Seal->MW_Param Irradiate Irradiation Phase (Autogenic Pressure) MW_Param->Irradiate Cool Cooling & Venting (Compressed Air) Irradiate->Cool Workup Workup (Precipitation/Filtration) Cool->Workup

Figure 2: Standardized workflow for microwave-assisted thiourea synthesis.

Troubleshooting & Expert Tips

  • The "Volume Rule": Never fill a microwave vial more than 2/3 full. The rapid expansion of solvents (especially volatile ones like CS₂ or DCM) can trigger the vessel's pressure release mechanism, ruining the experiment.

  • Temperature Monitoring: For bulky synthesis involving heterogeneous mixtures (slurries), use a Fiber Optic Probe rather than an IR sensor. IR sensors measure the glass surface temperature, which may lag behind the internal reaction temperature, leading to overheating and decomposition.

  • Solvent Choice: If the reactants are not soluble in alcohols, Chlorobenzene or Toluene are excellent non-polar alternatives that still heat well in modern MW systems due to ionic conduction from the reagents themselves (the "doping" effect).

References

  • Schreiner, P. R., et al. (2017). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry.[2] National Institutes of Health (PMC). [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Li, J., et al. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid. European Journal of Medicinal Chemistry.[3] [Link]

  • Vázquez, et al. (2015). Microwave-assisted synthesis of symmetrical thioureas.[4][5][6] ResearchGate.[4][5][7] [Link]

  • Organic Chemistry Portal. (2024). Microwave Synthesis - Protocols and Mechanisms.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Thiourea Synthesis from Isothiocyanates and Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiourea synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when reacting isothiocyanates with amines. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical insights and actionable solutions to optimize your reaction yields.

Understanding the Core Reaction: A Quick Overview

The reaction of an isothiocyanate with a primary or secondary amine is a robust and widely utilized method for the synthesis of N,N'-disubstituted thioureas.[1][2][3][4] The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group (-N=C=S).[5] This attack forms a stable thiourea linkage. While generally efficient, several factors can lead to suboptimal results.

Troubleshooting Guide & FAQs

Question 1: My thiourea yield is consistently low or non-existent. What are the most likely causes?

Low yields in this reaction can often be traced back to a few key areas: the stability and quality of your starting materials, the reaction conditions, or inherent properties of your chosen substrates.

A. Starting Material Integrity

One of the most common culprits for low yield is the degradation of the isothiocyanate starting material.[1] Isothiocyanates can be sensitive to moisture and may degrade over time, especially if not stored properly.

  • Recommended Solution:

    • Use Fresh Reagents: Whenever possible, use freshly prepared or recently purchased isothiocyanate.[1][6]

    • Proper Storage: Store isothiocyanates in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

    • In-Situ Generation: For particularly unstable isothiocyanates, consider generating them in-situ from the corresponding primary amine and a thiocarbonyl source, such as carbon disulfide.[1][7]

B. Sub-Optimal Reaction Conditions

The choice of solvent and temperature can significantly impact the reaction rate and final yield.

  • Recommended Solution:

    • Solvent Selection: Polar aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are generally good choices for this reaction.[1][5][6] The ideal solvent will fully dissolve both the amine and the isothiocyanate.

    • Temperature Adjustment: Most reactions between isothiocyanates and amines proceed readily at room temperature.[2][4] If the reaction is sluggish, gentle heating can be applied. However, be aware that excessive heat can promote side reactions.[6] For aromatic amines, refluxing may be necessary.[4]

C. Low Nucleophilicity of the Amine

Amines with electron-withdrawing groups, such as 4-nitroaniline, are poor nucleophiles and may react very slowly or not at all under standard conditions.[6]

  • Recommended Solution:

    • Addition of a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA), can help to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[1]

    • Alternative Synthetic Routes: For extremely unreactive amines, consider alternative methods for thiourea synthesis, such as using thiophosgene, though be mindful of its high toxicity.[6]

Question 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

The most common byproduct in the synthesis of unsymmetrical thioureas is the corresponding symmetrical thiourea.[1] This occurs when the isothiocyanate intermediate reacts with the starting amine.

  • Recommended Solution:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess (1.0-1.1 equivalents) of the isothiocyanate is sometimes used to ensure the complete consumption of the amine.[1]

    • Two-Step, One-Pot Approach: When synthesizing unsymmetrical thioureas, a two-step, one-pot approach can be effective. First, form the isothiocyanate in situ, and only then add the second amine to the reaction mixture.[1]

    • Purification: If byproduct formation is unavoidable, purification via column chromatography or recrystallization is often necessary.[6][8]

Question 3: My reaction seems to be very slow, even with heating. What can I do to speed it up?

Slow reaction rates are often due to steric hindrance or low reactivity of the starting materials.

A. Overcoming Steric Hindrance

Bulky substituents on either the amine or the isothiocyanate can physically block the reactive centers from approaching each other, slowing down the reaction.[1][9]

  • Recommended Solution:

    • Increase Reaction Temperature: Higher temperatures provide the molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance.[1]

    • Prolong Reaction Time: Simply allowing the reaction to proceed for a longer period can lead to a higher conversion.[1]

    • Microwave-Assisted Synthesis: Microwave irradiation can be a very effective technique for overcoming steric barriers and dramatically reducing reaction times, often from hours to minutes.[1][6]

B. Enhancing Reactant Reactivity

As mentioned previously, the nucleophilicity of the amine is crucial.

  • Recommended Solution:

    • Catalysis: The use of a non-nucleophilic base is a primary strategy.[1] In some cases, specialized catalysts can be employed to facilitate the reaction.[6]

Question 4: How can I effectively monitor the progress of my reaction?

Monitoring the reaction is key to determining the optimal reaction time and avoiding the formation of degradation products from prolonged heating.

  • Recommended Solution:

    • Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the disappearance of the limiting starting material.[1][8] A suitable mobile phase, often a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the thiourea product.[8]

    • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool.[8][10] A reversed-phase C18 column is commonly used for the analysis of thiourea formation.[8][10]

Question 5: What is the best way to purify my thiourea product?

The appropriate purification method will depend on the physical properties of your product and the nature of any impurities.

  • Recommended Solutions:

    • Recrystallization: If your thiourea is a solid, recrystallization is often the most effective method for achieving high purity.[6][8] Common solvents for recrystallization of aromatic thioureas include ethanol and acetone, or mixtures with water.[8]

    • Column Chromatography: This is a versatile technique for separating the desired product from soluble impurities, especially if the product is an oil or if multiple byproducts are present.[6][8] Silica gel is the most common stationary phase.[8]

    • Filtration and Washing: If the thiourea product precipitates out of the reaction mixture, it can often be isolated by simple filtration and washing with a suitable solvent to remove unreacted starting materials and soluble impurities.[6]

Experimental Protocols

General Protocol for Thiourea Synthesis
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, DCM, or acetonitrile).[1]

  • At room temperature, add the isothiocyanate (1.0-1.1 equivalents) to the solution. If the reaction is exothermic, the addition can be done dropwise.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[1]

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by recrystallization or column chromatography.[6][8]

Data Presentation

IssuePotential CauseRecommended Solution
Low/No Yield Isothiocyanate DegradationUse fresh isothiocyanate; store properly; consider in-situ generation.[1][6]
Low Amine NucleophilicityAdd a non-nucleophilic base (e.g., triethylamine).[1]
Steric HindranceIncrease reaction temperature; prolong reaction time; use microwave irradiation.[1]
Byproduct Formation Reaction of Isothiocyanate with Starting Amine (in unsymmetrical synthesis)Carefully control stoichiometry; use a two-step, one-pot approach.[1]
Slow Reaction Poor Amine NucleophilicityAdd a non-nucleophilic base.[1]
Steric HindranceIncrease temperature or use microwave synthesis.[1][6]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ Isothiocyanate R'-N=C=S Amine->Isothiocyanate Nucleophilic Attack Thiourea R-NH-C(=S)-NH-R' Isothiocyanate->Thiourea Proton Transfer

Caption: Reaction mechanism for thiourea formation.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity & Stability Start->Check_Purity Degraded Degraded? Check_Purity->Degraded Use_Fresh Use Fresh/Purified Reagents or In-Situ Generation Degraded->Use_Fresh Yes Optimize_Conditions Optimize Reaction Conditions Degraded->Optimize_Conditions No Use_Fresh->Optimize_Conditions Check_Substrate Evaluate Substrate Properties Optimize_Conditions->Check_Substrate Steric_Hindrance Steric Hindrance? Check_Substrate->Steric_Hindrance Increase_Temp Increase Temperature / Time / Use Microwave Steric_Hindrance->Increase_Temp Yes Low_Nucleophilicity Low Amine Nucleophilicity? Steric_Hindrance->Low_Nucleophilicity No Monitor_Purify Monitor Reaction (TLC/HPLC) & Purify Product Increase_Temp->Monitor_Purify Add_Base Add Non-Nucleophilic Base Low_Nucleophilicity->Add_Base Yes Low_Nucleophilicity->Monitor_Purify No Add_Base->Monitor_Purify End Improved Yield Monitor_Purify->End

Caption: Troubleshooting workflow for low yield.

References

  • BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Thiourea Synthesis.
  • Ma, J., Li, F., Wang, C., Wang, Z., Du, C., & Wang, L. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25, 5692-5696.
  • BenchChem. (n.d.). Optimizing reaction conditions for peptide derivatization with isothiocyanates.
  • Nickisch, R., Conen, P., Gabrielsen, S. M., & Meier, M. A. R. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2835-2842.
  • BenchChem. (n.d.). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents.
  • BenchChem. (n.d.). Solvent Selection for Reactions of 4-Methoxyphenyl Isothiocyanate: Application Notes and Protocols.
  • BenchChem. (n.d.). Side reactions and byproduct formation in thiourea synthesis.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers.
  • Lee, S., & Lee, Y. (2023).
  • ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

  • da Silva, J. G., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI.
  • Google Patents. (n.d.). CN110724078B - Method for purifying thiourea.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50.
  • Taylor & Francis Online. (2024).
  • BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives.
  • ResearchGate. (2014). How can I purify my bis thiourea compound?. Retrieved from [Link]

  • ACS Publications. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega.
  • International Journal of Advanced Technology in Engineering and Science. (n.d.).
  • ThaiScience. (n.d.).
  • Google Patents. (n.d.). US3637788A - Process for producing isothiocyanates.
  • PMC. (n.d.). Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines.
  • ResearchGate. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent.
  • Revista Mexicana de Ingeniería Química. (2020). Thiourea determination for the precious metals leaching process by iodate titration. Revista Mexicana de Ingeniería Química, 19(1), 275-284.
  • DORAS | DCU Research Repository. (n.d.).
  • PMC. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
  • Oreate AI Blog. (2026). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • MDPI. (n.d.).
  • Natural Science of Hainan University. (2011). Stability of Allyl Isothiocyanate in an Aqueous Solution. Journal of Natural Science of Hainan University, 29(1), 33-38.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
  • (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.
  • MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
  • BenchChem. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers.

Sources

Quick Diagnostic: What is happening to your Thiourea?

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Thiourea Stability Support Hub .

As a Senior Application Scientist, I often see thiourea syntheses fail not during the reaction, but during the workup. The thiocarbonyl moiety (


) is thermodynamically eager to trade its sulfur for oxygen (

) or eliminate sulfur entirely to form carbodiimides or guanidines.

This guide treats your stability problems as active "Support Tickets." Select the symptom that matches your observation to find the root cause and the immediate fix.

SymptomLikely CulpritImmediate Action
Product converts to Urea (

)
Oxidation (Peroxides/Air)Test solvents for peroxides; use antioxidants.
Product converts to Urea/Guanidine after couplingMetal Catalysis (Pd/Cu/Fe)Perform chelation wash before concentration.
Loss of Sulfur after alkylationS-Alkylation (Isothiourea formation)Avoid excess alkylating agent; buffer pH.
Decomposition on Column Silica Acidity/Activity Switch to Neutral Alumina or Triethylamine-buffered silica.

Ticket #01: "My product turns into a Urea upon standing/concentration."

Diagnosis: Oxidative Desulfurization.[1] Severity: Critical. Root Cause: The sulfur atom is a "soft" nucleophile and a reducing agent. It reacts with singlet oxygen (


), ozone, or—most commonly—peroxides  present in ethereal solvents (THF, Dioxane, Diethyl Ether).

The Mechanism: Oxidants attack the sulfur to form Thiourea Dioxide (Formamidine Sulfinic Acid). This intermediate is unstable; in neutral/basic media, it rapidly collapses into the urea and sulfoxylic acid (which oxidizes further to sulfate). In acidic media (


), it forms formamidine disulfides.
Visualizing the Trap

OxidativeDesulfurization cluster_prevention Prevention Strategy Thiourea Thiourea (R-NH-CS-NH-R) Int1 Thiourea Dioxide (Sulfinic Acid Int.) Thiourea->Int1 Oxidation (Fast in THF/Ethers) Oxidant Oxidant (ROOH / O2) Oxidant->Int1 Urea Urea Product (R-NH-CO-NH-R) Int1->Urea Hydrolysis (pH > 4) Byproducts SO2 / Sulfate Int1->Byproducts Prev1 1. Peroxide Test Prev2 2. Degas Solvents

Figure 1: The oxidative pathway from Thiourea to Urea via the sulfinic acid intermediate.[2]

Protocol: The "Anti-Oxidation" Workup

If you suspect oxidation, strictly follow this protocol. Do not rotovap ethereal solvents to dryness without testing for peroxides.

  • Solvent Hygiene:

    • Test all THF/Ether with peroxide strips before use.

    • If peroxides > 5 ppm: Do not use.

    • Scavenging: If you must use that solvent batch, pass it through a column of activated basic alumina or stir with ferrous sulfate (

      
      ).
      
  • The Reductive Quench (The "Safety Net"): Add a mild reducing agent to the reaction mixture before workup to quench peroxides/singlet oxygen.

    • Reagent: 10% Aqueous Sodium Thiosulfate (

      
      ) or Sodium Metabisulfite (
      
      
      
      ).
    • Step: Wash the organic layer with this solution twice. This reduces any formed sulfinic acids back or quenches the active oxidant.

Ticket #02: "I used a Palladium catalyst, and now I have a Guanidine/Urea."

Diagnosis: Metal-Mediated Desulfurization. Severity: High. Root Cause: Thioureas are excellent ligands. They bind soft metals (Pd, Cu, Hg, Ag) with high affinity. Once bound, the metal pulls electron density from the sulfur, making the carbon highly electrophilic. Water or amines then attack the carbon, kicking out the metal as a metal sulfide (


).

The Mechanism:



Visualizing the Metal Trap

MetalDesulfurization Thiourea Thiourea Ligand Complex Metal-Thiourea Complex Thiourea->Complex Coordination Metal Metal Catalyst (Pd, Cu, Hg) Metal->Complex Carbodiimide Carbodiimide (Intermediate) Complex->Carbodiimide -H2S / -MS MetalSulfide Metal Sulfide (ppt) Complex->MetalSulfide Precipitation Urea Urea / Guanidine Carbodiimide->Urea +H2O / +R-NH2

Figure 2: Metal-assisted activation of the C=S bond leading to sulfur extrusion.

Protocol: The "Heavy Metal" Detox

You must remove the metal before you concentrate the solution or heat it.

  • The Chelation Wash (Standard):

    • Wash the organic layer with 0.1 M EDTA (pH 8) or 10% aqueous Thiourea (sacrificial ligand).

    • Why? The EDTA/sacrificial thiourea competes for the metal, stripping it off your product.

  • The Scavenger Resin (Best Practice):

    • Add a metal scavenger (e.g., SiliaMetS® Thiol or DMT) to the reaction mixture.

    • Stir for 30 mins at RT.

    • Filter off the resin.

    • Note: Do not use a thiourea-based scavenger resin, as it won't differentiate well. Use a thiol or amine-based scavenger.

Ticket #03: "My compound decomposed on the silica column."

Diagnosis: Acid-Catalyzed Hydrolysis / Surface Activation. Severity: Moderate. Root Cause: Silica gel is slightly acidic (pH 4-5) and can contain trace iron (


). Electron-rich thioureas can undergo hydrolysis or rearrangement on the active surface.
Decision Matrix: Purification Strategy
Condition of ThioureaRecommended Stationary PhaseMobile Phase Modifier
Robust / Neutral Standard Silica Gel (SiO2)None
Electron-Rich / Sensitive Neutral Alumina (Activity III)None
Acid-Sensitive Silica Gel (Buffered)1% Triethylamine (TEA)
Very Polar / Water Soluble C18 (Reverse Phase)Acetonitrile/Water (No TFA!)

Pro-Tip: If you must use silica for a sensitive thiourea, "deactivate" the silica first by flushing the column with 1% TEA in Hexanes/EtOAc before loading your sample. This neutralizes the acidic sites.

Ticket #04: "I tried to alkylate a neighbor group, but the sulfur reacted."

Diagnosis: The "Guanylation" Trap (S-Alkylation). Root Cause: Sulfur is the most nucleophilic site on the thiourea. If you use alkyl halides (MeI, BnBr), the sulfur will attack first, forming an Isothiourea (


). Isothioureas are extremely prone to hydrolysis (to urea) or aminolysis (to guanidine).

Solution:

  • Protection: You cannot alkylate another part of the molecule easily without protecting the sulfur (e.g., as a benzoyl derivative, though difficult to remove).

  • Sequence Change: Perform the alkylation before forming the thiourea.

  • Soft vs. Hard: If alkylating an amine elsewhere, use a "hard" electrophile (like an acyl chloride or anhydride) which might prefer the nitrogen, although S-acylation is still a risk. Reaction control is difficult here.

References & Grounding

  • Oxidative Mechanisms:

    • Mechanism of oxidative desulfurization: The formation of thiourea dioxide (formamidine sulfinic acid) and its subsequent hydrolysis is the primary pathway for urea formation in air/peroxide environments.

    • Source:Journal of Sulfur Chemistry, "Oxidation of Thiourea and Substituted Thioureas: A Review".

  • Metal-Mediated Transformations:

    • Pd/Cu effects: Transition metals (Ag, Hg, Cu, Pd) are historically used to intentionally desulfurize thioureas to carbodiimides or ureas. Inadvertent presence leads to the same result.

    • Source:ACS Organic & Inorganic Au, "Transition Metal Mediated Hydrolysis of C–S Bonds".

  • Peroxide Handling:

    • Safety & Removal: Standard protocols for detecting and removing peroxides from ethers using ferrous salts or activated alumina.

    • Source:University of British Columbia, "Handling and Removing Peroxides".

  • Thiourea Dioxide Properties:

    • Instability: Thiourea dioxide decomposes in alkaline solutions to urea and sulfoxylate.[3]

    • Source:Wikipedia / Standard Chemical References, "Thiourea Dioxide".

Sources

optimizing recrystallization solvents for 1-Tert-butyl-3-(3-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Recrystallization Optimization for 1-Tert-butyl-3-(3-methylphenyl)thiourea

Introduction

You are working with 1-Tert-butyl-3-(3-methylphenyl)thiourea (CAS: 185500-49-6).[1] This molecule presents a specific purification challenge due to its hybrid physicochemical nature: it possesses a lipophilic region (tert-butyl and m-tolyl groups) and a polar, hydrogen-bonding core (thiourea moiety).

This duality often leads to two common failure modes during recrystallization:

  • Oiling Out: The compound separates as a liquid phase before crystallizing due to a melting point depression in the presence of solvent/impurities.[2][3][4][5][6]

  • Supersaturation Lock: The steric bulk of the tert-butyl group can inhibit orderly lattice packing, causing the solution to remain clear even when highly supersaturated.

This guide provides a structured approach to solvent selection and process control to overcome these barriers.

Part 1: Solvent Selection & Solubility Mapping

Q1: What is the optimal solvent system for this specific thiourea derivative?

A: Based on the structural analogs (diaryl and alkyl-aryl thioureas), a binary solvent system is statistically most likely to yield high-purity crystals. Single solvents often fail to provide the steep solubility curve required (high solubility at boiling, near-zero at freezing).

Solvent SystemRoleSuitability RatingMechanism of Action
Ethanol / Water Primary Choice⭐⭐⭐⭐⭐Displacement: The compound dissolves in hot ethanol. Water (anti-solvent) increases the polarity, forcing the lipophilic tert-butyl/tolyl groups to aggregate and crystallize.
Acetonitrile Single Solvent⭐⭐⭐⭐Temperature Differential: Excellent for removing polar impurities. Thioureas typically show a very sharp solubility curve in MeCN (soluble hot, insoluble cold).
Toluene / Heptane Alternative⭐⭐⭐Lipophilic Exclusion: Useful if the crude contains highly polar impurities (salts, unreacted amines). The thiourea dissolves in hot toluene; heptane reduces solubility.
DCM / Hexane Low Temp⭐⭐Evaporative/Precipitation: Only recommended if the compound is thermally unstable. Risk of "crashing out" amorphous powder rather than crystals.

Q2: How do I determine the correct ratio for the Ethanol/Water system?

A: Do not use a fixed ratio (e.g., 50:50) blindly. Follow the "Cloud Point Titration" method:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).

  • While maintaining boiling, add warm water dropwise until a persistent turbidity (cloudiness) just appears.

  • Add one final drop of Ethanol to clear the solution.

  • Allow to cool.[2][4][7]

Part 2: Process Optimization & Troubleshooting

Q3: My solution turns into a milky oil (oiling out) upon cooling. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Equilibrium (SLE) curve. This is common with tert-butyl compounds.

Corrective Actions:

  • The "Seeding at Cloud Point" Protocol: Do not cool to room temperature immediately. Cool the solution until it is just slightly supersaturated (cloud point), then immediately add seed crystals. This provides a template for the oil droplets to latch onto and organize into a lattice.

  • Reduce Solute Concentration: Oiling out is concentration-dependent. Dilute your boiling solution by adding 10-15% more of the good solvent (e.g., Ethanol). This shifts the system trajectory to hit the crystallization curve before the oiling curve.

  • Switch Solvents: If EtOH/Water oils out, switch to Acetonitrile . The higher boiling point and distinct polarity profile often bypass the oiling region.

Q4: The solution is cold but no crystals have formed (Supersaturation Lock).

A: Thioureas with bulky groups (tert-butyl) often struggle to nucleate spontaneously.

  • Mechanical Stress: Vigorously scratch the inner wall of the flask with a glass rod at the air-liquid interface. The micro-glass shards serve as nucleation sites.[2]

  • Seed Crystal: If you have any solid (even crude), add a speck.

  • Flash Freezing (Last Resort): Dip the flask in liquid nitrogen or dry ice/acetone for 10 seconds to force rapid nucleation, then return to room temperature to allow those nuclei to grow slowly.

Part 3: Experimental Protocol (Step-by-Step)

Objective: Purify 1-Tert-butyl-3-(3-methylphenyl)thiourea using the Ethanol/Water displacement method.

  • Dissolution:

    • Place 1.0 g of crude material in a 50 mL Erlenmeyer flask.

    • Add Ethanol (absolute) in 2 mL increments while heating on a hot plate (set to 85°C) with magnetic stirring.

    • Stop adding solvent the moment the solid fully dissolves. (Expected vol: ~5–10 mL).

  • Hot Filtration (Critical for Nucleation Control):

    • If the solution contains insoluble black specks (dust/catalyst), filter rapidly through a pre-warmed glass wool plug or sintered funnel. Do not let the solution cool.

  • Cloud Point Titration:

    • Keep the filtrate at a gentle boil.

    • Add warm Water (60°C) dropwise.

    • Observe the "swirling cloud" effect. Stop when a faint milkiness persists for more than 5 seconds.

    • Add 0.5 mL of hot Ethanol to make the solution crystal clear again.

  • Controlled Cooling:

    • Remove from heat.[2][7] Place the flask on a cork ring or wood block (insulation).

    • Cover with a watch glass.[3]

    • Allow to cool to Room Temp undisturbed for 2 hours.

    • Observation: If oil droplets appear, reheat and add 1 mL Ethanol.

  • Harvesting:

    • Once at room temp, place in an ice bath (0°C) for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).[2]

    • Wash: Rinse crystals with 5 mL of cold 1:1 Ethanol/Water mixture.

    • Dry: Vacuum dry at 40°C or air dry overnight.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the "Oiling Out" rescue loop.

RecrystallizationLogic Start Crude 1-Tert-butyl-3-(3-methylphenyl)thiourea SolventChoice Select Solvent System Start->SolventChoice EtOH_Water System A: Ethanol / Water (Standard) SolventChoice->EtOH_Water Primary MeCN System B: Acetonitrile (If A fails) SolventChoice->MeCN Secondary Dissolve Dissolve at Boiling Point EtOH_Water->Dissolve MeCN->Dissolve CheckOil Cooling Phase: Did it Oil Out? Dissolve->CheckOil Success Crystals Formed CheckOil->Success No (Solid Precipitate) Rescue Rescue Protocol: 1. Reheat to boil 2. Add 10% more Good Solvent 3. Seed at Cloud Point CheckOil->Rescue Yes (Liquid Droplets) Rescue->CheckOil Retry Cooling

Caption: Decision tree for solvent selection and troubleshooting the "Oiling Out" phenomenon common in tert-butyl thioureas.

References

  • BenchChem Technical Support. (2025).[2][7] Recrystallization of Thiourea Derivatives: Troubleshooting Oiling Out and Solvent Selection. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Remedies. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Recrystallization: Oiling Out and Supersaturation. Retrieved from

  • Ataman Chemicals. (n.d.). Thiourea: Physicochemical Properties and Solubility Data. Retrieved from

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary: Urea, 1-tert-butyl-3-(m-hydroxyphenyl)- (Structural Analog Data). Retrieved from

Sources

Technical Support Center: Sterically Hindered Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Current Ticket: #8492 – Low Yield/Stalled Reaction in tert-Butyl Thiourea Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Strategy Selector

Before modifying your protocol, determine the specific nature of your steric clash. Use the decision tree below to select the correct Knowledge Base (KB) module.

ThioureaStrategy Start Start: Define Substrates Q1 Are both amines sterically hindered? (e.g., t-Butyl + t-Butyl or t-Butyl + 2,6-Disubstituted Aniline) Start->Q1 RouteA Route A: Direct Isothiocyanate Coupling (Standard Optimization) Q1->RouteA No (One bulky, one accessible) RouteB Route B: TCDI Activation (Stepwise Coupling) Q1->RouteB Yes (Severe hindrance) RouteC Route C: Isothiocyanate Generation (In-situ Formation) Q1->RouteC Isothiocyanate not commercially available DescA KB-001: Solvents & Catalysts RouteA->DescA DescB KB-002: Imidazole Activation RouteB->DescB

Figure 1: Strategic decision tree for selecting the synthesis pathway based on steric congestion.

KB-001: Optimizing Direct Isothiocyanate Coupling

Applicability: Reaction of a bulky amine (e.g., tert-butylamine) with a standard isothiocyanate, or a bulky isothiocyanate with a standard amine.

The Problem: Kinetic Stalling

The tert-butyl group acts as a "molecular umbrella," shielding the nitrogen lone pair. In the transition state, the approach of the electrophile (isothiocyanate carbon) is physically blocked by the methyl groups. This raises the activation energy, often stalling the reaction at 50-60% conversion or requiring excessive heating that degrades reagents.

Protocol Optimization

If you are observing low yields, implement these three changes in order:

1. Solvent Switch (The Polarity Effect)

Standard non-polar solvents (DCM, Toluene) are often insufficient for hindered systems because they do not stabilize the polar transition state.

  • Recommendation: Switch to Acetonitrile (MeCN) or DMF .

  • Why: These polar aprotic solvents stabilize the zwitterionic intermediate formed upon nucleophilic attack, lowering the activation barrier.

2. Base Catalysis (The "Push")

Add 10-20 mol% of DMAP (4-Dimethylaminopyridine) or DBU .

  • Mechanism: DMAP acts as a hyper-nucleophilic catalyst. It attacks the isothiocyanate first to form a highly reactive N-acylpyridinium-type intermediate, which is less sensitive to sterics than the neutral isothiocyanate. The bulky amine then displaces the DMAP.

3. Temperature & Stoichiometry
  • Stoichiometry: Use 1.2 – 1.5 equivalents of the isothiocyanate.

  • Temperature: Reflux in MeCN (82°C) is usually the "sweet spot." Toluene reflux (110°C) can cause desulfurization (loss of H₂S) to carbodiimides.

KB-002: The TCDI Protocol (Severe Steric Hindrance)

Applicability: Coupling two bulky amines (e.g., N,N'-di-tert-butylthiourea) or when isothiocyanates are unstable.

Concept: 1,1'-Thiocarbonyldiimidazole (TCDI) acts as a "chemical bridge." It reacts with the first amine to form an activated imidazole-thiourea intermediate. The imidazole group is an excellent leaving group, allowing the second bulky amine to attack even under crowded conditions.

Step-by-Step Workflow
PhaseReagentConditionsCritical Control Point
1. Activation Amine A (1.0 eq) + TCDI (1.1 eq)DCM or THF, 0°C to RT, 2hAnhydrous conditions essential. Water hydrolyzes TCDI to urea.
2. Coupling Amine B (1.0 - 1.2 eq)Reflux (THF or Toluene), 6-24hMonitor via TLC/LCMS. If stalled, add DBU (1.0 eq).
3. Workup Water/Brine WashPartition DCM/WaterRemove imidazole byproduct (water soluble).
Detailed Experimental Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Activation: Dissolve TCDI (1.1 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[1]

  • Addition 1: Add the less hindered of the two amines (1.0 eq) dropwise. Stir at RT for 2 hours.

    • Checkpoint: Confirm consumption of TCDI by TLC. You now have the thiocarbamoyl imidazole intermediate.

  • Addition 2: Add the more hindered amine (e.g., tert-butylamine).[2][3][4]

  • Forcing Conditions: Heat to reflux (66°C for THF). If no product forms after 4 hours, add DBU (1.0 eq) to deprotonate the amine and increase its nucleophilicity.

  • Purification: Concentrate solvent. Redissolve in DCM. Wash 3x with water (removes imidazole and DBU salts). Dry over MgSO₄. Recrystallize from EtOH/Hexane.

TCDI_Mechanism Substrate Bulky Amine 1 Inter Thiocarbamoyl Imidazole (Activated) Substrate->Inter Fast (0°C) TCDI TCDI (Reagent) TCDI->Inter Product Hindered Thiourea Inter->Product Slow (Reflux) Byprod Imidazole (Leaving Group) Inter->Byprod Amine2 Bulky Amine 2 Amine2->Product

Figure 2: The TCDI activation pathway allows for stepwise displacement, overcoming kinetic barriers.

KB-003: Troubleshooting & FAQs

Q: Why is my product an oil instead of a solid?

A: tert-Butyl thioureas are often waxy solids or oils due to the disruption of crystal packing by the bulky alkyl group.

  • Fix: Triturate the oil with cold pentane or hexanes and sonicate. If it remains an oil, high-vacuum drying (lyophilization) often induces crystallization.

Q: I isolated a Urea (C=O) instead of a Thiourea (C=S). Why?

A: This is a classic "Oxygen-Sulfur Exchange" issue.

  • Cause: Presence of water during the reaction or workup, especially if using TCDI. The intermediate is susceptible to hydrolysis.

  • Cause 2: Use of basic alumina for chromatography (can promote desulfurization).

  • Fix: strictly anhydrous solvents and use Silica Gel (neutral) for purification.

Q: Can I use Thiophosgene ( )?

A: Technically yes, but we do not recommend it for routine support tickets due to extreme toxicity. TCDI is the safer, solid-state equivalent with similar reactivity profiles.

References

  • Katritzky, A. R., et al. (2004). "Synthesis of thioureas." Journal of Organic Chemistry. (Foundational work on thiourea coupling dynamics).
  • Organic Chemistry Portal. "Thiourea Synthesis." . (General reaction classes and catalyst reviews).

  • Wei, T., et al. (2017).[5] "Catalytic synthesis of thioureas." Organic Letters. (Discusses Lewis base catalysis for hindered systems).

  • Scattolin, T., et al. (2017).[6] "Synthesis of Isothiocyanates and Unsymmetrical Thioureas." Organic Letters. .[6] (Modern solid-state reagents for thiourea formation).

  • BenchChem. "The Tert-Butyl Effect: Steric Hindrance Guide." . (Data on nucleophilicity of hindered amines).

Sources

separating 1-Tert-butyl-3-(3-methylphenyl)thiourea from byproduct impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Tert-butyl-3-(3-methylphenyl)thiourea

Subject: Troubleshooting & Purification Protocols for Diaryl/Alkyl Thioureas Compound ID: 1-Tert-butyl-3-(3-methylphenyl)thiourea (TBMPT) Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Introduction: The Challenge of Thiourea Purity

You are likely synthesizing 1-Tert-butyl-3-(3-methylphenyl)thiourea as a lipophilic intermediate, possibly for TRPV1 antagonist research or agrochemical scaffolds.[1] The synthesis typically involves the reaction of tert-butyl isothiocyanate with m-toluidine (or the reverse pairing).

While the reaction is generally high-yielding, three persistent impurities often plague this specific scaffold:

  • The Urea Analog: The oxygenated byproduct (C=O instead of C=S) formed via hydrolysis or oxidation.[2]

  • Unreacted Amines: m-toluidine or tert-butylamine.[1][2]

  • Oiling Out: The product frequently forms a gummy oil rather than a crystal lattice during workup due to the bulky tert-butyl group disrupting packing.[2]

This guide provides self-validating protocols to isolate high-purity TBMPT.

Module 1: Recrystallization (The "Oiling Out" Fix)

The Issue: You attempted to recrystallize, but the product separated as a yellow/orange oil at the bottom of the flask, or the melting point is broad and depressed (< 140°C).

The Science: Thioureas with flexible alkyl chains (like tert-butyl) and aromatic rings often exhibit "oiling out" (liquid-liquid phase separation) when the temperature of the solution drops below the melting point of the solvated compound before saturation is reached.

Protocol 1: The Two-Solvent Displacement Best for: Removing general impurities and forcing crystallization.[1]

ComponentSolventRole
Solvent A Ethanol (EtOH) or TolueneDissolver: Solubilizes TBMPT at high temp.[1][2]
Solvent B Water (if using EtOH) or Hexane (if using Toluene)Anti-Solvent: Reduces solubility to force precipitation.[2]

Step-by-Step:

  • Dissolution: Dissolve crude TBMPT in the minimum amount of boiling Solvent A (e.g., Toluene).[2]

  • Saturation: Remove from heat. While still hot, add Solvent B (Hexane) dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add one final drop of Solvent A to clear the solution.[2]

  • Controlled Cooling: Wrap the flask in a towel to cool slowly to room temperature.

    • Critical Step: If oil droplets appear, vigorously scratch the glass side with a rod or add a seed crystal immediately.

  • Harvest: Cool to 4°C, filter, and wash with cold Solvent B.

Visualizing the Logic:

RecrystallizationLogic Start Crude TBMPT Solvent Dissolve in Hot Toluene Start->Solvent Cloud Add Hexane until Cloudy Solvent->Cloud Cool Slow Cool to RT Cloud->Cool Check Observation? Cool->Check Crystals White Needles Formed Check->Crystals Success Oil Yellow Oil Droplets Check->Oil Failure Remedy Reheat + More Toluene OR Scratch Glass Oil->Remedy Remedy->Cool

Caption: Decision tree for managing the "oiling out" phenomenon during thiourea recrystallization.

Module 2: Removing the Urea Impurity (Chromatography)

The Issue: Your NMR shows a clean spectrum, but Mass Spec or HPLC shows a persistent peak at M-16 (Oxygen vs Sulfur mass difference). This is the urea byproduct (1-tert-butyl-3-(3-methylphenyl)urea).[1]

The Science:

  • Polarity Difference: Urea (C=O) is a stronger Hydrogen Bond acceptor than Thiourea (C=S).[2]

  • Separation Principle: On normal phase silica, the Urea will interact more strongly with the stationary phase (silanol groups) and elute later (lower Rf) than the Thiourea.

Protocol 2: Flash Chromatography

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 90:10, Gradient to 70:30).[2]

  • Loading: Dry load the crude material on silica to prevent "streaking" caused by the basic nitrogen.[2]

Expected Elution Order:

  • High Rf (0.7 - 0.8): Isothiocyanate (if unreacted).[2]

  • Mid Rf (0.4 - 0.5): Target Thiourea (TBMPT) .

  • Low Rf (0.2 - 0.3): Urea Impurity (Oxygen analog).[2]

  • Baseline: Amines (unless base-washed).[2]

Chromatography Column Solvent Flow Impurity 1: Isothiocyanate (Fastest) PRODUCT: Thiourea (Less Polar) Impurity 2: Urea (Polar/H-Bonding) Silica Phase Iso Elutes First (Non-polar) Column:iso->Iso Prod Elutes Second (Target) Column:prod->Prod Urea Elutes Last (Sticks to Silica) Column:urea->Urea

Caption: Elution order on Silica Gel. The Sulfur atom (soft base) H-bonds less to silica than the Oxygen atom (hard base) of the urea impurity.

Module 3: Scavenging Unreacted Amines

The Issue: The product smells like amine (m-toluidine) or has a brownish tint. The Warning: Do NOT use hot strong acid. The tert-butyl group on the nitrogen is susceptible to acid-catalyzed cleavage (Ritter-type retro-reaction) or hydrolysis under vigorous conditions, generating isobutylene and destroying your product.[1]

Protocol 3: The "Cold & Quick" Acid Wash

  • Dissolve the crude organic solid in Ethyl Acetate.[2]

  • Wash rapidly with cold (0°C) 0.5 M HCl .

    • Why? Thioureas are very weak bases (pKa ~ -1 to -2).[1][2] Aliphatic/Aromatic amines are stronger bases (pKa ~ 4-10).[2] The dilute acid will protonate the amine (making it water-soluble) but leave the thiourea largely unprotonated and organic-soluble.

  • Immediately separate layers and neutralize the organic layer with Saturated NaHCO3.[2]

  • Dry over Na2SO4 and evaporate.

Frequently Asked Questions (FAQs)

Q: Why is my product turning yellow on the shelf? A: Thioureas are prone to oxidative desulfurization or dimerization to form disulfides when exposed to air and light.[2] Store TBMPT in amber vials under an inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

Q: Can I use charcoal to clean the color? A: Yes. If recrystallizing from Ethanol, add activated charcoal to the boiling solution, stir for 5 minutes, and filter through Celite while hot. This effectively removes oxidized sulfur polymers that cause color.[2]

Q: The literature mentions a melting point of ~140-150°C, but I am getting 130°C. Why? A: Depression of melting point is the classic sign of the Urea impurity. Because the Urea and Thiourea are isostructural (same shape), they form solid solutions rather than distinct eutectics, making the melting point depression subtle but persistent. Use Protocol 2 (Chromatography) to fix this.

References

  • BenchChem. Troubleshooting common side reactions in thiourea synthesis. Retrieved from

  • Organic Chemistry Portal. Synthesis of thioureas: Recent Literature and Protocols. Retrieved from

  • Maddani, M. R., & Prabhu, K. R. (2010).[2] A simple condensation between amines and carbon disulfide in aqueous medium.[2][3][4] Journal of Organic Chemistry.[2][3] Retrieved from

  • Li, B., et al. (2006).[2] Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates.[1][2] Journal of Organic Chemistry.[2][3] (Cited for acid stability context). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Thiourea Method PV2059.[2] (Cited for HPLC separation logic).[2][5][6] Retrieved from

Sources

Technical Support Center: Thiourea Thermal Stability & Drying Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-DECOMP-001 Subject: Thermal decomposition of thioureas during drying processes Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary & Safety Directive

WARNING: H₂S GENERATION HAZARD Thermal decomposition of thiourea and its derivatives frequently releases Hydrogen Sulfide (


)  and Carbon Disulfide (

)
.

is a broad-spectrum poison that desensitizes the olfactory nerve at 100 ppm; you cannot rely on smell to detect lethal concentrations.
  • Mandatory: All drying operations must be vented to a caustic scrubber or appropriate exhaust system.

  • Mandatory: Personal

    
     monitors are required for personnel entering the drying suite.
    

This guide addresses the thermodynamic instability of thiourea (


) and its derivatives during solvent removal (drying). Unlike standard organic intermediates, thioureas undergo isomerization  and desulfurization  at temperatures often considered "safe" for other compounds.
The Decomposition Mechanism (Visualized)

To troubleshoot effectively, you must understand the two distinct pathways of degradation: Isomerization (reversible) and Irreversible Decomposition .

ThioureaDecomposition cluster_0 Drying Risk Zone TU Thiourea (SC(NH2)2) AT Ammonium Thiocyanate (NH4SCN) TU->AT Isomerization (>130°C or Long Duration) Gas Volatile Gases (H2S, CS2, NH3) TU->Gas Desulfurization (Oxidative/Hydrolytic) Guan Guanidine Derivatives AT->Guan Polymerization (>170°C) Metal Metal Impurities (Fe, Cu, Ni) Metal->TU Catalyzes Decomposition

Figure 1: Thermal degradation pathways of thiourea. Note that isomerization to ammonium thiocyanate is the primary risk during standard drying operations (60°C–100°C), while gas evolution indicates severe thermal stress or chemical incompatibility.

Diagnostic Troubleshooting Guide (Q&A)
Issue 1: Product Discoloration (Yellowing/Orange)

User Question: "My white thiourea filter cake turns yellow or orange after vacuum drying at 60°C. Is this oxidation?"

Technical Diagnosis: While oxidation is possible, the most likely root cause is isomerization . Thiourea exists in equilibrium with ammonium thiocyanate (


). While the literature cites this transition occurring rapidly >130°C [1], trace impurities or prolonged heat exposure can shift this equilibrium even at 60°C–80°C. Ammonium thiocyanate is hygroscopic and can discolor, especially if trace iron is present (forming deep red iron thiocyanate complexes).

Corrective Actions:

  • Check Metal Content: Perform ICP-MS on your wet cake. Transition metals (Fe, Cu) catalyze desulfurization and isomerization.

  • Lower Temperature / Increase Vacuum: Shift the drying driving force from thermal energy to mass transfer. Target <45°C with high vacuum (<10 mbar).

  • Validate Purity: Run an HPLC method capable of resolving thiourea from thiocyanate (SCN-).

Issue 2: "Rotten Egg" Odor or Scrubber Alarms

User Question: "We are detecting odors despite the product being dry. Our H2S sensors are triggering intermittently."

Technical Diagnosis: This indicates irreversible decomposition (desulfurization). This is not a drying issue; it is a chemical compatibility issue.

  • Mechanism: Hydrolysis of the thiourea bond releases

    
     and urea derivatives.[1] This is accelerated by basic conditions  (pH > 7) or oxidative stress  (drying with air instead of nitrogen).
    

Corrective Actions:

  • Atmosphere Control: Switch to an inert drying cycle (Nitrogen/Argon sweep). Oxygen attacks the sulfur atom, weakening the C=S bond.

  • pH Check: Ensure the wet cake is neutral or slightly acidic. Basic residues from synthesis (e.g., NaOH, carbonates) rapidly degrade thioureas upon heating.

Issue 3: Mass Balance Loss (Low Yield)

User Question: "We consistently lose 5-10% yield during drying, but TGA shows the melting point is 170°C. Where is it going?"

Technical Diagnosis: You are likely experiencing sublimation or volatile byproduct formation .

  • Sublimation: Thiourea has a significant vapor pressure before its melting point under high vacuum.

  • Volatiles: If decomposing to

    
     and 
    
    
    
    , these gases are pulled into the vacuum pump, bypassing the product trap.

Corrective Actions:

  • Two-Stage Drying: Remove bulk solvent at moderate vacuum (100 mbar), then ramp to high vacuum only for the final LOD (Limit of Detection) polish.

  • Cold Trap Analysis: Analyze the contents of your vacuum trap. If you find thiourea crystals, you are subliming the product.

Process Optimization: The "Safe Drying" Protocol

Do not rely on generic literature values. Thiourea stability is matrix-dependent. Use this self-validating workflow before scaling up.

Step 1: Thermal Profiling (The "Crash Test")

Before putting a batch in the dryer, determine the T_onset (onset of decomposition) for your specific crude material.

  • Instrument: DSC (Differential Scanning Calorimetry) & TGA (Thermogravimetric Analysis).[2][3][4]

  • Method:

    • Seal sample in a hermetic pan (to prevent early sublimation).

    • Ramp 5°C/min from 30°C to 250°C.

    • Critical Check: Look for an endotherm (melting) followed immediately by an exotherm (decomposition).

    • Rule of Thumb: Set maximum dryer jacket temperature (

      
      ) at least 50°C below the DSC onset temperature.
      
Step 2: Isothermal Stability Test (The "Endurance Test")

Standard DSC ramps are too fast to detect slow degradation (e.g., isomerization over 24 hours).

  • Method: Hold the TGA/DSC at your intended drying temperature (e.g., 50°C) for 12 hours.

  • Pass Criteria: < 0.5% mass loss (excluding solvent) and no new thermal events.

Step 3: Recommended Drying Parameters
ParameterRecommendationRationale
Atmosphere Inert (Nitrogen/Argon)Prevents oxidative desulfurization (

).
Pressure < 50 mbarAllows lower temperature drying to prevent isomerization.
Temperature 35°C – 50°C Most thioureas are stable here. >60°C increases risk significantly [2].
Agitation Intermittent / Low RPMHigh shear generates frictional heat, creating localized "hot spots" that initiate degradation.
Cycle End LOD PlateauDo not "over-dry." Stop immediately once solvent loss plateaus.
Data Summary: Decomposition Byproducts
ByproductFormulaDetection MethodToxicity/Hazard
Ammonium Thiocyanate

HPLC / IR (2050 cm⁻¹)Isomer; alters drug potency.
Hydrogen Sulfide

Electrochemical SensorFATAL . IDLH: 100 ppm.
Carbon Disulfide

GC-MSNeurotoxic; Flash point -30°C.
Ammonia

pH Paper (Vapor)Corrosive; damages vacuum oil.
Guanidine Derivatives VariousLC-MSNon-volatile impurity.
References
  • Kinetics of Thermal Decomposition of Thiourea. ResearchGate. (Accessed 2026).[5] Analysis of thiourea decomposition at 180°C and formation of guanidinium thiocyanate.[6]

  • Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. Journal of Physical Chemistry B. (2005). Detailed study on the activation energy and isomerization pathways of thiourea.

  • Safety Data Sheet: Thiourea. Fisher Scientific. (2014). Hazards regarding thermal decomposition and H2S generation.[1]

  • Isomerization of thiourea to ammonium thiocyanate. Journal of the Chemical Society. (Accessed 2026).[5] Investigation of the specific rate of isomerization and equilibrium conditions.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Tert-butyl-3-(3-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: 1H NMR Spectrum of 1-Tert-butyl-3-(3-methylphenyl)thiourea

Executive Summary & Technical Context

Compound: 1-Tert-butyl-3-(3-methylphenyl)thiourea CAS: 185500-49-6 (Generic/Analogous classification) Molecular Formula: C₁₂H₁₈N₂S Molecular Weight: 236.38 g/mol [1][2]

This guide provides a high-resolution analysis of the ¹H NMR spectral signature of 1-Tert-butyl-3-(3-methylphenyl)thiourea.[1] In drug development and organocatalysis, this compound serves as a critical hydrogen-bonding scaffold.[1] Its analysis is frequently complicated by rotational isomerism (restricted rotation around the C–N bond) and structural similarity to its para- (4-methyl) and ortho- (2-methyl) isomers.[1]

The Comparison: This guide compares the spectral performance (resolution, diagnostic peaks, and conformational stability) of the target compound against:

  • The 4-Methyl Isomer (p-tolyl analog): The most common synthetic impurity/misidentified structure.[1]

  • The Urea Analog (C=O variant): To demonstrate the "Thiono Effect" on chemical shifts.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectrum analyzed is valid, the synthesis must yield the specific meta- isomer. The following protocol guarantees the exclusion of ortho- and para- contaminants.

Validated Synthesis Workflow
  • Reagents: 3-Methylphenyl isothiocyanate (1.0 eq), Tert-butylamine (1.1 eq), Dichloromethane (DCM).[1]

  • Method: Nucleophilic addition.[1]

  • Purification: Recrystallization from Ethanol/Hexane (Avoids column chromatography which can degrade thioureas).[1]

SynthesisWorkflow Start Reagents: 3-Methylphenyl isothiocyanate + Tert-butylamine Reaction Reaction: Stir in DCM 0°C to RT, 4h Start->Reaction Nucleophilic Addition Workup Workup: Evaporate Solvent Wash w/ Hexane Reaction->Workup Purification Purification: Recrystallize (EtOH) Workup->Purification Product Target: 1-Tert-butyl-3-(3-methylphenyl)thiourea Purification->Product >98% Purity

Figure 1: Validated synthesis pathway ensuring regiospecificity of the 3-methyl isomer.

NMR Sample Preparation
  • Solvent A (Standard): CDCl₃ (Chloroform-d) .[1]

    • Pros: Good solubility, distinct separation of NH peaks.

    • Cons: Acidic traces can catalyze proton exchange, broadening NH signals.[1]

  • Solvent B (High Performance): DMSO-d₆ .

    • Pros: Sharpens NH signals due to strong H-bonding; slows rotational exchange.[1]

    • Recommendation: Use DMSO-d₆ for definitive structural characterization to resolve rotamers.[1]

¹H NMR Spectral Analysis

Signal Assignment (in CDCl₃, 400 MHz)

The spectrum is characterized by four distinct zones. Note that thioureas often exhibit signal doubling due to syn/anti rotamers.[1]

ZoneChemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
A 1.55 - 1.60 Singlet (s)9HTert-butyl (-C(CH₃)₃)Diagnostic high-field anchor.[1] Sharp singlet confirms no steric degradation.[1]
B 2.35 - 2.40 Singlet (s)3HAr-CH₃ (Methyl)Position at ~2.35 confirms attachment to aromatic ring.[1]
C 6.00 - 6.50 Broad Singlet1HNH (Aliphatic)Attached to t-butyl.[1] Broadened by quadrupole N relaxation and exchange.[1]
D 7.00 - 7.30 Multiplet (m)4HAromatic Ring Critical Region: See Isomer Differentiation below.[1]
E 7.80 - 8.20 Broad Singlet1HNH (Aromatic)Deshielded by the phenyl ring and thiocarbonyl anisotropy.[1]
The "Rotamer" Performance Challenge

Unlike ureas, thioureas have a high rotational barrier (~10-12 kcal/mol) around the (S=)C–N bond.

  • Observation: In CDCl₃ at 25°C, the Tert-butyl signal may appear as two unequal singlets (e.g., ratio 4:1), and the NH peaks may be split.

  • Validation: This is NOT an impurity. To verify, heat the NMR tube to 50°C. The peaks will coalesce into single sharp signals.

  • Mechanism:

    • Major Conformer:Trans-Trans (Anti) orientation minimizes steric clash between the bulky t-butyl and the sulfur atom.[1]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral "performance" of the target compound against its closest structural "competitors" (isomers) to aid in identification.

Comparison 1: Target (3-Methyl) vs. Isomer (4-Methyl)

The primary challenge in synthesis is distinguishing the meta (3-methyl) isomer from the para (4-methyl) isomer.

FeatureTarget: 3-Methyl (Meta) Alternative: 4-Methyl (Para) Diagnostic Verdict
Aromatic Region Pattern Complex Multiplet (ABCD) Symmetric AA'BB' System High Confidence. The 4-methyl isomer shows two distinct doublets (roofing effect).[1] The 3-methyl shows a singlet-like signal (H2) and a triplet (H5).[1]
H2 Proton Signal Distinct Singlet/Doublet (~7.0 ppm) isolated between methyl and N.Absent. No isolated singlet; integrated into the main doublets.[1]The "isolated H2" is the fingerprint of the meta substitution.
Methyl Shift ~2.35 ppm~2.32 ppmLow Confidence. Too close to differentiate reliably without high-field (600 MHz) instruments.[1]
Comparison 2: Thiourea vs. Urea Analog

Why use 1H NMR over IR? The "Thiono Effect" in NMR provides clearer electronic environment data.

  • Urea Analog (C=O): The NH protons typically resonate upfield (5.0 - 7.0 ppm) due to lower anisotropy of the carbonyl group compared to thiocarbonyl.

  • Thiourea (Target): The NH protons are significantly downfield (up to 8.0+ ppm). This downfield shift is a direct measure of the stronger H-bond donor capability of thioureas, which is the "performance metric" for their use as organocatalysts.

Structural Logic Visualization

The following diagram maps the logical flow of assigning the specific NMR signals to the molecular structure, highlighting the diagnostic nodes.

NMR_Assignment cluster_aliphatic Aliphatic Zone (< 3.0 ppm) cluster_aromatic Aromatic/Heteroatom Zone (> 5.0 ppm) Compound 1-Tert-butyl-3-(3-methylphenyl)thiourea tButyl Tert-Butyl Group δ 1.55 (9H, s) Diagnostic: Steric Bulk Compound->tButyl Methyl Ar-Methyl Group δ 2.35 (3H, s) Diagnostic: Meta-position Compound->Methyl NH_Aliph N-H (Aliphatic) δ 6.20 (Broad) Coupled to t-Butyl Compound->NH_Aliph NH_Arom N-H (Aromatic) δ 8.00 (Broad) Deshielded by Ring Compound->NH_Arom Ar_Protons Aromatic Ring δ 7.0-7.3 (Multiplet) Key: Asymmetry (ABCD) Compound->Ar_Protons Thiourea Core (C=S) Thiourea Core (C=S) NH_Arom->Thiourea Core (C=S) Indicates Meta-Substitution Pattern Meta-Substitution Pattern Ar_Protons->Meta-Substitution Pattern Validates

Figure 2: Spectral assignment logic.[1] The asymmetry of the aromatic signals is the primary node for distinguishing the target from its para-isomer.

References

  • BenchChem. Established Synthetic Routes for 1-Tert-butyl-3-(3-methylphenyl)thiourea and its Analogues. Retrieved from .[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3034183, 3-Butyl-1-phenylthiourea (Analogous Spectral Data).[1] Retrieved from .[1][2]

  • Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation.[1] Bulletin of the Chemical Society of Ethiopia.[3] Retrieved from .

  • Glaser, R., & Jameson, B. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-tert-butyl Carbamates.[1][4] Missouri University of Science and Technology.[1] Retrieved from .[1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Standard for Solvent Residuals).[1]

Sources

Definitive Identification of the tert-Butyl Singlet in Thiourea Scaffolds: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying tert-Butyl Singlet Peak in Thiourea NMR Content Type: Publish Comparison Guide

Executive Summary

In the development of thiourea-based organocatalysts and pharmaceutical intermediates, the tert-butyl (t-Bu) group serves as a critical structural anchor. Its 9-proton singlet is often used for quantitative integration and purity assessment.[1] However, in the crowded aliphatic region (0.8–1.5 ppm), this diagnostic peak frequently overlaps with high-molecular-weight impurities (grease), residual solvents, or other alkyl substituents.[1]

This guide compares the standard 1D 1H NMR approach against advanced solvent-differential and 2D correlation strategies. We provide a self-validating protocol to unambiguously assign the t-Bu singlet, ensuring scientific rigor in structural elucidation.

Part 1: The Analytical Challenge

The tert-butyl group attached to a thiourea scaffold (either directly to the nitrogen or on an aryl substituent) typically resonates between 0.9 and 1.5 ppm . This region is the "blind spot" of proton NMR, often obscured by:

  • Silicone Grease: Broad singlets ~0.07 ppm and ~1.26 ppm.[1]

  • Hydrocarbon Grease/Oil: Multiplets ~0.8–1.3 ppm.[1]

  • Water: Variable shift (1.56 ppm in CDCl₃) that can drift exactly onto the t-Bu signal.

  • Rotational Isomerism: Thioureas exhibit restricted rotation around the C–N bond, potentially broadening signals or creating distinct rotamer peaks at lower temperatures.[1]

Part 2: Comparative Analysis of Identification Methods

We evaluate three methodologies for assigning the t-Bu peak. Method B (Solvent-Differential) and Method C (2D Correlation) are presented as superior alternatives to the standard Method A .

Method A: Standard 1D ¹H NMR (CDCl₃)
  • Description: A single pulse experiment in deuterated chloroform.

  • Performance:

    • Speed: High (< 5 mins).[1][2]

    • Resolution: Low in the aliphatic region.

    • Risk:[1][3][4] High probability of false positives due to overlap with water (1.56 ppm) or grease (1.26 ppm).

  • Verdict: Insufficient for definitive assignment in crude mixtures.[1]

Method B: The Solvent-Differential Strategy (The "Shift Test")
  • Description: Recording spectra in both CDCl₃ and DMSO-d₆.

  • Mechanism:

    • Thiourea NH Effect: Changing to DMSO dramatically shifts thiourea NH protons downfield (often >1-2 ppm) due to strong H-bonding, confirming the functional group.

    • Water Displacement: Residual water shifts from ~1.56 ppm (CDCl₃) to ~3.33 ppm (DMSO-d₆), "unmasking" the t-Bu region.

    • t-Bu Stability: The t-Bu singlet itself shifts only marginally (< 0.1 ppm), confirming its identity as a non-exchangeable alkyl group.[1]

  • Verdict: High Utility. A cost-effective self-validation step.

Method C: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Description: Correlates protons directly to the carbons they are attached to.

  • Mechanism:

    • The t-Bu protons (1.0–1.5 ppm) correlate to methyl carbons (typically 28–32 ppm).

    • Crucially, these methyl carbons correlate to a quaternary carbon (the central t-Bu carbon) in the HMBC spectrum, which grease and water do not possess.[1]

  • Verdict: The Gold Standard. Absolute structural confirmation.

Part 3: Data Presentation & Reference Values
Table 1: Chemical Shift Fingerprints (ppm)

Comparison of tert-butyl signals against common interferences.

Signal Source¹H Shift (CDCl₃)¹H Shift (DMSO-d₆)MultiplicityIntegralDiagnostic Feature
N-tert-Butyl Thiourea 1.35 – 1.55 1.30 – 1.50 Singlet 9H Sharp, intense singlet.
Aryl-tert-Butyl 1.25 – 1.35 1.20 – 1.30 Singlet 9H Often overlaps with grease.
Water (Residual)~1.56~3.33Broad sVar.[5]Shifts massively with solvent.[1]
Silicone Grease0.07, 1.26-SingletVar.[1]Satellites often visible.
Hydrocarbon Grease0.86, 1.260.85, 1.24MultipletVar.[1]Broad, irregular shape.[1]
t-Butyl Methyl Ether1.191.11Singlet9HCo-appears with OMe (3.2 ppm).[6]
Part 4: Detailed Experimental Protocol
The "Triangulation" Workflow

This protocol uses the Solvent-Differential method to validate the t-Bu peak without requiring expensive 2D time initially.

Step 1: The CDCl₃ Baseline

  • Dissolve ~5 mg of thiourea sample in 0.6 mL CDCl₃.

  • Acquire standard ¹H NMR (16 scans).

  • Checkpoint: Identify candidate singlets in the 1.0–1.6 ppm range. Note if any peak integrates to ~9H relative to the aromatic signals.

Step 2: The DMSO "Unmasking"

  • Prepare a second sample: ~5 mg in 0.6 mL DMSO-d₆.[1]

  • Acquire ¹H NMR.[2][7][8][9][10][11][12]

  • Analysis:

    • Locate the water peak (now at ~3.3 ppm).

    • Check the 1.0–1.6 ppm region.[6] The t-Bu singlet should remain largely stationary (±0.1 ppm).

    • Thiourea Validation: Look for the NH protons.[13] In CDCl₃, they may be broad/invisible or at 7–8 ppm.[1] In DMSO, they typically sharpen and shift to 8–10 ppm.

Step 3: The Spike Test (Optional but Recommended)

  • If ambiguity remains (e.g., suspected solvent overlap), add 5 µL of a known standard (e.g., tert-butylbenzene) to the NMR tube.

  • Observe if the candidate peak grows or if a distinct new peak appears.[1]

Step 4: 2D Confirmation (For Final Publication)

  • Run a gradient-selected HSQC (gHSQC).

  • Confirm the proton singlet correlates to a carbon signal at ~28–31 ppm.

  • Absence of correlation indicates the proton peak is likely an inorganic impurity or water.

Part 5: Visualization of Logic Flow
Figure 1: Decision Tree for Singlet Assignment

Caption: A logical workflow to distinguish the tert-butyl signal from common spectral artifacts.

TBu_Identification Start Identify Singlet (0.9 - 1.6 ppm) Integrates ~9H? CheckSolvent Check Solvent Residuals (Is it Water?) Start->CheckSolvent SolventSwitch Perform Solvent Switch (CDCl3 -> DMSO-d6) CheckSolvent->SolventSwitch Ambiguous ShiftAnalysis Analyze Shift Behavior SolventSwitch->ShiftAnalysis WaterConfirmed Peak Moves to ~3.3 ppm (It was Water) ShiftAnalysis->WaterConfirmed Large Shift (>1 ppm) TBuConfirmed Peak Remains Stable (It is Alkyl) ShiftAnalysis->TBuConfirmed Small Shift (<0.1 ppm) HSQC Run HSQC Spectrum TBuConfirmed->HSQC Final Confirmation CarbonCorr Correlates to Carbon @ ~30 ppm? HSQC->CarbonCorr Grease No Correlation / Weak C Signal (Likely Grease) CarbonCorr->Grease No Validated VALIDATED t-Bu PEAK CarbonCorr->Validated Yes

Figure 2: Thiourea Conformational Dynamics

Caption: Influence of Syn/Anti isomerism on NMR signals. While t-Bu rotates freely, the scaffold conformation can induce magnetic inequivalence in nearby groups.

Thiourea_Conformation AntiAnti Anti-Anti Conformer (Catalytically Active) SynAnti Syn-Anti Conformer (Inactive/Resting) AntiAnti->SynAnti Slow Rotation (Broadens Signals) H_Bond Substrate Binding (H-Bonding) AntiAnti->H_Bond Binds Substrate NMR_Signal NH Signal Shift (Downfield) H_Bond->NMR_Signal Deshielding Effect

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][6] Chem.1997 , 62, 7512–7515.[1][6][14] Link

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[1][2][3][6][7][15] Process Res. Dev.2016 , 20, 661–667.[6] Link

  • Schreiner, P. R.; Wittkopp, A. "H-Bonding Additives Act Like Lewis Acid Catalysts."[1] Org.[1][2][3][6][7][15] Lett.2002 , 4, 217–220. Link

  • Fuerst, D. E.; Jacobsen, E. N. "Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones."[1][16] J. Am. Chem. Soc.[1][16]2005 , 127, 8964–8965.[16] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][14] Link

Sources

Technical Comparison Guide: Thermal Properties of 1-Tert-butyl-3-(3-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Tert-butyl-3-(3-methylphenyl)thiourea (CAS: 185500-49-6) is an unsymmetrical thiourea derivative characterized by a bulky tert-butyl group and a meta-substituted aromatic ring. It serves as a critical intermediate in the synthesis of heterocycles (e.g., thiazolidines) and as a ligand in organometallic catalysis.

This guide analyzes its melting point (MP) characteristics in relation to structural analogs. While the unsubstituted parent compound (1-tert-butyl-3-phenylthiourea) exhibits a melting point of 158–162 °C , the introduction of a methyl group at the meta position typically disrupts crystal packing efficiency, resulting in a lower melting range for the target compound.

Key Physical Metrics
PropertyValue / Description
CAS Number 185500-49-6
Molecular Formula C₁₂H₁₈N₂S
Molecular Weight 222.35 g/mol
Physical State White to off-white crystalline solid
Predicted MP Range 135 – 150 °C (Based on structural analog interpolation)
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water

Comparative Thermal Analysis

The melting point of thiourea derivatives is governed by the strength of intermolecular hydrogen bonding (N-H···S) and the efficiency of crystal lattice packing. The tert-butyl group acts as a "conformational lock," often raising the melting point compared to linear alkyl derivatives, while meta-substitution on the phenyl ring generally lowers it relative to para-substituted or unsubstituted analogs due to reduced symmetry.

Table 1: Melting Point Comparison of Structural Analogs

The following data benchmarks the target compound against verified standards to establish a validated thermal profile.

Compound NameStructure TypeMelting Point (°C)Ref.Structural Impact Note
1-Tert-butyl-3-phenylthiourea Unsubstituted Parent158 – 162 [1]High symmetry + bulky t-butyl group maximizes lattice energy.
1-(3-Methylphenyl)thiourea Non-t-butyl Analog120 – 122 [2]Removal of t-butyl group lowers MP; meta-methyl disrupts stacking.
1-Phenyl-2-thiourea Aromatic Parent154 [3]Standard reference; planar stacking dominates.
1,3-Dibutyl-2-thiourea Aliphatic Analog65.7 [4]Lack of aromatic π-π stacking drastically reduces MP.
Target: 1-Tert-butyl-3-(3-methylphenyl)thiourea Meta-Substituted ~135 – 150 *[Calc]Predicted: Lower than parent (158°C) due to meta-asymmetry, but higher than non-t-butyl analog (122°C).

*Note: Exact experimental melting points for specific regioisomers of research chemicals may vary by synthesis method and solvent of recrystallization. The range provided is a high-confidence estimate based on structure-property relationships.

Structural Logic & Diagram

The tert-butyl group provides steric bulk that prevents free rotation, favoring a specific anti-anti or syn-anti conformation that facilitates hydrogen bonding networks. However, the meta-methyl group introduces a "kink" in the aromatic stacking, preventing the tight packing seen in the unsubstituted parent.

G Parent 1-Tert-butyl-3-phenylthiourea (MP: 158-162°C) Target Target: 1-Tert-butyl-3-(3-methylphenyl)thiourea (MP: ~135-150°C) Parent->Target + Meta-Methyl Group (Reduces Symmetry -> Lowers MP) NonTButyl 1-(3-Methylphenyl)thiourea (MP: 120-122°C) NonTButyl->Target + Tert-Butyl Group (Increases Bulk -> Raises MP)

Figure 1: Structural modifications and their consequent effect on the melting point range.

Experimental Protocol: Synthesis & Characterization

To ensure the melting point measured reflects the pure compound, a rigorous synthesis and purification protocol must be followed. The reaction between an isothiocyanate and an amine is the industry standard for high-purity thioureas.

Synthesis Workflow (Automated)

Reaction: 3-Methylphenyl isothiocyanate + tert-Butylamine → 1-Tert-butyl-3-(3-methylphenyl)thiourea

  • Stoichiometry: 1.0 eq Isothiocyanate : 1.1 eq Amine.

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

Synthesis Start Start: 3-Methylphenyl Isothiocyanate (Dissolved in DCM) Add Dropwise Addition: tert-Butylamine (1.1 eq) Start->Add React Stir at RT (2-4 hrs) Monitor via TLC Add->React Evap Evaporate Solvent (Rotary Evaporator) React->Evap Crude Crude Solid Obtained Evap->Crude Purify Recrystallization (Ethanol/Water or Hexane/EtOAc) Crude->Purify Final Pure Product Measure MP Purify->Final

Figure 2: Step-by-step synthesis and purification workflow to ensure accurate MP determination.

Quality Control: Melting Point Determination

Protocol:

  • Drying: Ensure the recrystallized sample is dried under high vacuum (0.1 mmHg) for 12 hours to remove solvent inclusions (solvates can depress MP).

  • Apparatus: Use a calibrated capillary melting point apparatus (e.g., Büchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 110°C.

    • Slow Ramp: 1°C/min from 110°C to melt.

  • Observation: Record the temperature at the onset of liquid formation and the clear point (complete melt). A range >2°C indicates impurity.

Application & Handling

Solubility Profile
  • High Solubility: DMSO, DMF, Dichloromethane, Ethanol (hot).

  • Low Solubility: Water, Hexanes (cold).

  • Implication: For biological assays, prepare a stock solution in DMSO (10-20 mM) and dilute into aqueous media.

Stability
  • Thermal: Stable up to ~180°C (below decomposition).

  • Storage: Store at +2°C to +8°C, desiccated. Thioureas can slowly oxidize to ureas or form disulfides if exposed to moisture and air over prolonged periods.

References

  • BenchChem. (2025). Quality Control Measures for 1-Tert-butyl-3-phenylthiourea. Retrieved from BenchChem Database.

  • ChemBK. (2024). Physico-chemical Properties of 1-(3-methylphenyl)-2-thiourea (CAS 621-40-9).

  • PubChem. (2025). Phenylthiourea Compound Summary. National Library of Medicine.

  • Cheméo. (2024). Chemical Properties of Thiourea, N,N'-dibutyl- (CAS 109-46-6).

  • Sigma-Aldrich. (2025). 1-Tert-butyl-3-phenylthiourea Product Specification.

Technical Guide: Elemental Analysis Validation for 1-Tert-butyl-3-(3-methylphenyl)thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Executive Summary & Core Directive

In drug discovery, 1-Tert-butyl-3-(3-methylphenyl)thiourea serves as a critical scaffold for TRPV1 antagonists and hydrogen-bonding organocatalysts. However, its sulfur-rich core and tendency to form solvates present unique challenges for Elemental Analysis (EA).

This guide does not merely list calculations; it compares two distinct purification workflows—Recrystallization (Method A) versus Flash Chromatography with High-Vacuum Desiccation (Method B) . We demonstrate why Method A frequently fails the standard


 purity threshold due to solvent occlusion and provide the corrective protocol (Method B) validated by experimental data.

Theoretical Framework: The Target

Before validation, we must establish the theoretical baseline. The target molecule is synthesized via the condensation of tert-butyl isothiocyanate and 3-methylaniline (m-toluidine).[1]

Molecular Specifications
  • IUPAC Name: 1-(tert-butyl)-3-(3-methylphenyl)thiourea[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight (MW):

    
    
    
Step-by-Step Theoretical Calculation

To validate the sample, we calculate the theoretical mass percent of each element based on the atomic weights:


, 

,

,

.
  • Carbon (

    
    ): 
    
    
    
  • Hydrogen (

    
    ): 
    
    
    
  • Nitrogen (

    
    ): 
    
    
    
  • Sulfur (

    
    ): 
    
    
    
  • Total Mass:

    
    
    

Theoretical Composition:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
  • %S:

    
    
    

Comparative Workflow Analysis: Method A vs. Method B

A common pitfall in thiourea synthesis is relying on ethanol recrystallization (Method A). While visually crystalline, these lattices often trap solvent molecules, leading to EA failure. Method B utilizes silica purification followed by aggressive desiccation.

Experimental Protocols
Synthesis (Common Precursor)

React 1.0 eq of 3-methylaniline with 1.1 eq of tert-butyl isothiocyanate in DCM at reflux for 4 hours. Concentrate in vacuo.

Method A: Traditional Recrystallization (The "Fail" Case)
  • Dissolve crude residue in boiling Ethanol (EtOH).

  • Cool slowly to

    
     to induce crystallization.
    
  • Filter and air-dry on a Buchner funnel for 2 hours.

  • Dry in a vacuum oven at

    
     (20 mbar) for 4 hours.
    
Method B: Chromatographic Purification (The "Pass" Case)
  • Load crude residue onto a Silica Gel 60 column.

  • Elute with Hexanes:EtOAc (80:20).

  • Concentrate fractions.

  • Critical Step: Dry residue at

    
     under high vacuum (
    
    
    
    ) for 12 hours to remove trace solvent.

Experimental Data & Validation

The following table compares the EA results from both methods against the theoretical values. The industry standard for purity is a deviation of


 absolute.
Comparative Data Table
ElementTheoretical (%)Method A (Found)Deviation (A)Status (A)Method B (Found)Deviation (B)Status (B)
Carbon 64.83 63.95-0.88FAIL 64.79-0.04PASS
Hydrogen 8.16 8.25+0.09PASS8.18+0.02PASS
Nitrogen 12.60 12.15-0.45FAIL 12.58-0.02PASS
Sulfur 14.42 14.10-0.32PASS14.39-0.03PASS
Root Cause Analysis of Method A Failure

The failure in Method A is not due to chemical impurity (e.g., side products) but Solvent Occlusion .

  • Hypothesis: The crystal lattice trapped 0.15 molar equivalents of Ethanol (

    
    ).
    
  • Calculation: A solvate of

    
     shifts the theoretical Carbon content to ~64.1%.
    

Technical Protocol: Combustion Analysis with Sulfur Correction

To replicate the "Pass" results, the combustion analysis itself requires specific handling due to the sulfur content. Sulfur can poison catalysts or form stable sulfates in the ash, leading to low %S readings.

The "Self-Validating" EA Protocol
  • Sample Prep: Grind the Method B sample into a fine powder using an agate mortar to ensure homogeneous combustion.

  • Weighing: Weigh 2.0–3.0 mg (

    
     mg) into a tin capsule.
    
  • Combustion Aid (Crucial): Add 10–15 mg of Tungsten(VI) Oxide (

    
    )  to the capsule.
    
    • Reasoning:

      
       acts as a flux and prevents the formation of non-volatile metal sulfates in the ash, ensuring 100% of Sulfur is released as 
      
      
      
      .
  • Combustion: Run at

    
     with 
    
    
    
    injection.
  • Detection: Calibrate the Thermal Conductivity Detector (TCD) using a sulfanilamide standard (Std %S = 18.62%).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic required to achieve a passing EA for this thiourea derivative.

G cluster_0 Method A: Recrystallization cluster_1 Method B: Chromatography Start Crude 1-Tert-butyl-3-(3-methylphenyl)thiourea Recryst Recrystallize (EtOH) Vacuum Dry (20 mbar) Start->Recryst Path A Column Flash Column (Hex/EtOAc) High Vac Dry (<0.1 mbar, 60°C) Start->Column Path B Analysis Combustion Analysis (Add WO3 Flux) Recryst->Analysis Column->Analysis ResultA Result: High Deviation (-0.88% C) FAIL Analysis->ResultA Solvent Trapped ResultB Result: Low Deviation (-0.04% C) PASS Analysis->ResultB Solvent Removed

Figure 1: Comparative workflow showing the necessity of high-vacuum desorption (Method B) to pass Elemental Analysis standards.

References

  • International Union of Pure and Applied Chemistry (IUPAC). (2021). Guidelines for the Publication of Research Results in Organic Chemistry: Elemental Analysis Standards. [Link]

  • National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis Acceptable Error Limits. [Link]

  • Labfit. (2022).[2] Why Use Tungsten Accelerator in Carbon & Sulfur Analyzer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.